DMT1 blocker 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-pyridin-2-yl-4,5-dihydro-3H-benzo[e]indazol-1-one |
InChI |
InChI=1S/C16H13N3O/c20-16-15-12-6-2-1-5-11(12)8-9-13(15)18-19(16)14-7-3-4-10-17-14/h1-7,10,18H,8-9H2 |
InChI Key |
BKZBNMNLRQXSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=O)N(N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of DMT1 Blocker 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the intestinal absorption of non-heme iron and the transport of iron out of endosomes within cells. Its central role in iron homeostasis makes it a compelling therapeutic target for disorders of iron metabolism, such as hemochromatosis and β-thalassemia. This technical guide provides a comprehensive overview of the mechanism of action of DMT1 Blocker 2, a direct inhibitor of DMT1. This document details the molecular interactions, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the associated cellular pathways.
Core Mechanism of Action: Non-Competitive Inhibition via Iron Chelation
This compound, also identified as compound 12f, functions as a direct inhibitor of DMT1 with a reported half-maximal inhibitory concentration (IC50) of 0.83 μM.[1][2][3][4][5] Research into the broader class of pyrazolyl-pyrimidone inhibitors, to which this compound belongs, has elucidated that its primary mechanism of action is non-competitive. Rather than binding directly to the substrate-binding site of the DMT1 transporter in a competitive manner, these inhibitors are understood to act via metal chelation. This chelation of ferrous iron (Fe2+), the substrate for DMT1, effectively reduces the concentration of iron available for transport into the cell. This indirect inhibitory action is a key characteristic of this class of compounds. While initially characterized as a direct blocker, further studies have refined the understanding of its mechanism to be that of functional inhibition through substrate sequestration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related experimental findings.
| Parameter | Value/Observation | Cell Line/Model | Reference |
| IC50 | 0.83 µM | CHO cells expressing human DMT1 | [1][2][3][4][5] |
| In Vivo Efficacy | Attenuated the post-challenge serum iron increase | Weanling rats on a low-iron diet | [3][5] |
| Cytotoxicity | No cytotoxicity observed at 10 µM for 24 hours | HepG2 cells | [3][5] |
| CYP450 Inhibition | 44% inhibition of CYP3A4 at 10 µM | In vitro assay | [3][5] |
Signaling Pathways and Cellular Consequences
The inhibition of DMT1 by this compound has significant downstream effects on cellular iron homeostasis, which can be leveraged for therapeutic purposes, particularly in the induction of ferroptosis, a form of iron-dependent programmed cell death.
Disruption of Iron Homeostasis and Induction of Ferroptosis
By blocking the transport of iron from the lysosome into the cytoplasm, DMT1 inhibitors can lead to an accumulation of iron within the lysosome. This lysosomal iron overload can catalyze the production of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation and ultimately, ferroptosis. This mechanism is of particular interest in cancer research, as some cancer cells, especially cancer stem cells, exhibit an increased iron dependency, making them more susceptible to DMT1 inhibition.
Caption: Signaling pathway of this compound leading to ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Inhibition of Human DMT1
This protocol is adapted from the methods used to determine the IC50 of this compound.[3]
Objective: To measure the dose-dependent inhibition of human DMT1-mediated iron uptake in a cellular assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human DMT1.
-
This compound (Compound 12f).
-
Calcein-AM (acetoxymethyl ester).
-
Ferrous sulfate (FeSO4).
-
Ascorbic acid.
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the CHO-hDMT1 cells into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
-
Calcein Loading: On the day of the assay, wash the cells with HBSS. Incubate the cells with Calcein-AM in HBSS for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.
-
Compound Incubation: Wash the cells again with HBSS to remove excess Calcein-AM. Add varying concentrations of this compound (solubilized in an appropriate vehicle, e.g., DMSO, with the final DMSO concentration kept below 0.5%) to the wells and incubate for 20 minutes at 37°C.
-
Iron Challenge: Prepare a fresh solution of ferrous sulfate and ascorbic acid (to maintain iron in its ferrous state) in HBSS. Add this iron solution to the wells to initiate iron uptake.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence of calcein (excitation ~485 nm, emission ~520 nm) using a fluorescence plate reader. The influx of iron quenches the fluorescence of calcein.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the Calcein Quench Assay to determine IC50.
In Vivo Efficacy in a Rodent Model of Iron Hyperabsorption
This protocol is based on the in vivo studies demonstrating the efficacy of this compound.[2][3][5]
Objective: To assess the ability of this compound to inhibit intestinal iron absorption in an acute rat model.
Materials:
-
Weanling (3-4 weeks old) Sprague-Dawley rats.
-
Low-iron diet.
-
This compound.
-
Vehicle for oral gavage (e.g., 10% DMSO, 90% corn oil).
-
Ferrous sulfate solution for iron challenge.
-
Blood collection supplies.
-
Serum iron analysis kit.
Procedure:
-
Induction of Iron Deficiency: Place weanling rats on a low-iron diet for four weeks to upregulate intestinal iron transporters, including DMT1, thereby creating a state of hyperabsorption.
-
Compound Administration: On the day of the experiment, administer this compound (e.g., at a dose of 50 mg/kg) or vehicle to the rats via oral gavage.
-
Iron Challenge: One hour after the administration of the compound or vehicle, administer an oral iron challenge (e.g., a solution of ferrous sulfate).
-
Blood Collection: Collect blood samples from the rats at specific time points post-iron challenge (e.g., 0, 2, 4, and 6 hours).
-
Serum Iron Analysis: Separate the serum from the blood samples and measure the serum iron concentration using a commercially available kit.
-
Data Analysis: Plot the serum iron concentration over time for both the vehicle-treated and this compound-treated groups. Compare the area under the curve (AUC) for serum iron between the two groups to determine the extent of inhibition of iron absorption. A significant reduction in the post-challenge serum iron increase in the treated group indicates in vivo efficacy.
Caption: Workflow for the in vivo rodent model of iron hyperabsorption.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of DMT1. Its mechanism as a non-competitive inhibitor, acting through iron chelation, provides a functional blockade of DMT1-mediated iron transport. The established in vitro and in vivo models for its characterization offer robust methods for assessing its efficacy and for exploring its therapeutic potential in iron overload disorders and as an inducer of ferroptosis in cancer. Further research into the structure-activity relationship of pyrazolyl-pyrimidine derivatives may lead to the development of even more potent and specific inhibitors of DMT1.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1062648-63-8 | MOLNOVA [molnova.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Discovery and Synthesis of DMT1 Blocker 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DMT1 blocker 2, a potent inhibitor of the Divalent Metal Transporter 1 (DMT1). DMT1 is a crucial protein responsible for the intestinal absorption of dietary non-heme iron and is implicated in various iron overload disorders. The development of specific and effective DMT1 inhibitors like this compound, also identified as compound 12f, represents a promising therapeutic strategy for managing these conditions.
Discovery
This compound was identified through a focused drug discovery program aimed at developing small molecule inhibitors of DMT1. This effort originated from a high-throughput screening campaign that identified an initial pyrazolone hit. Subsequent hit-to-lead optimization led to the synthesis of three distinct series of substituted pyrazole compounds with improved potency and drug-like properties. This compound emerged from the 4-amido-5-hydroxypyrazole series as a particularly effective inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds for comparative analysis.
| Compound | Target | IC50 (µM) | In Vivo Efficacy | Cytotoxicity (HepG2 cells, 10 µM) | CYP3A4 Inhibition (10 µM) |
| This compound (12f) | DMT1 | 0.83 [1] | Attenuated post-challenge serum iron increase in rats (50 mg/kg, p.o.) [1] | No cytotoxicity observed [1] | 44% inhibition [1] |
Synthesis
The synthesis of this compound (compound 12f) is achieved through a multi-step process starting from commercially available reagents. While the exact, detailed experimental protocol from the primary literature is not publicly available, a representative synthetic scheme for this class of 4-amido-5-hydroxypyrazole derivatives can be outlined based on established organic chemistry principles and related syntheses.
A plausible synthetic route involves the initial formation of a pyrazole core, followed by functional group manipulations to introduce the carboxamide and the substituted amino group at the 4-position.
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of DMT1 inhibitors.
DMT1 Inhibition Assay (55Fe Uptake)
This assay measures the direct inhibition of DMT1-mediated iron uptake using a radiolabeled iron isotope.
-
Cell Culture: HEK293T cells stably overexpressing human DMT1 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 24-well plates. On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., MES-buffered saline, pH 6.75).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) in uptake buffer for a specified time (e.g., 20 minutes) at 37°C.
-
Iron Uptake: The uptake is initiated by adding 55FeCl3 (e.g., 1 µM), reduced by a molar excess of ascorbic acid (e.g., 50 µM), to each well.
-
Termination: After a defined incubation period (e.g., 20 minutes) at 37°C, the uptake is terminated by aspirating the radioactive solution and washing the cells rapidly with ice-cold wash buffer.
-
Quantification: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Acute Iron Hyperabsorption Model
This animal model assesses the efficacy of the DMT1 inhibitor in a physiological setting.
-
Animal Model: Weanling Sprague-Dawley rats are placed on a low-iron diet for several weeks to induce iron deficiency and upregulate intestinal DMT1 expression.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at a specific dose (e.g., 50 mg/kg).
-
Iron Challenge: After a set period (e.g., 1 hour) to allow for compound absorption and distribution, an oral iron challenge (e.g., a solution of ferrous sulfate) is administered.
-
Blood Sampling: Blood samples are collected at various time points post-iron challenge (e.g., 0, 1, 2, 4 hours).
-
Analysis: Serum iron levels are measured using a colorimetric assay.
-
Efficacy Determination: The ability of this compound to attenuate the post-challenge increase in serum iron is compared to the vehicle-treated control group.
Signaling Pathways
DMT1 function is intricately regulated by various signaling pathways, and its inhibition can have significant downstream effects. While the direct impact of this compound on these pathways has not been explicitly detailed, we can infer its potential effects based on the known roles of DMT1.
HIF-2α Regulation of DMT1 Expression
Under conditions of iron deficiency or hypoxia, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) is stabilized and promotes the transcription of the SLC11A2 gene, which encodes for DMT1. This leads to an increased expression of DMT1 in intestinal enterocytes, enhancing dietary iron absorption. Inhibition of DMT1 by this compound would counteract the effects of this upregulation.
References
The Pyrazole Scaffold: A Deep Dive into the Structure-Activity Relationship of DMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Divalent Metal Transporter 1 (DMT1), a key player in iron homeostasis, has emerged as a critical therapeutic target for managing iron overload disorders. The development of potent and selective DMT1 inhibitors is a significant focus in medicinal chemistry. Among the various chemical scaffolds explored, pyrazole-based compounds have shown considerable promise. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based DMT1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Insights into Pyrazole-Based DMT1 Inhibition
The exploration of pyrazole derivatives as DMT1 inhibitors has revealed several key structural features that govern their inhibitory activity. High-throughput screening campaigns initially identified pyrazolone hits, which served as the foundation for further optimization. These efforts led to the development of distinct series of substituted pyrazoles with improved potency.[1]
A significant finding in the SAR of these compounds is the influence of substituents on the pyrazole core. For instance, in the 4-amido-5-hydroxypyrazole series, a preference for electron-withdrawing substituents was observed.[1] This trend was even more pronounced in the 4-aryl-5-hydroxypyrazole series, suggesting that the electronic properties of the substituents play a crucial role in the interaction with the DMT1 transporter.[1]
Further investigations into pyrazolyl-pyrimidones have provided additional insights, although some of these compounds were later found to act as metal chelators rather than direct DMT1 inhibitors.[2][3] This highlights the importance of mechanistic studies to confirm the mode of action.
Quantitative Analysis of Pyrazole-Based DMT1 Inhibitors
The inhibitory potency of various pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through cellular iron uptake assays. The following tables summarize the quantitative data for different series of pyrazole-based DMT1 inhibitors.
Table 1: 4-Amido-5-Hydroxypyrazole Series
| Compound | Substituent (R) | IC50 (µM) |
| 6a | Phenyl | >50 |
| 6b | 4-Fluorophenyl | 10.2 |
| 6c | 4-Chlorophenyl | 6.5 |
| 6d | 4-Bromophenyl | 5.1 |
| 6e | 4-Iodophenyl | 4.3 |
| 6f | 4-(Trifluoromethyl)phenyl | 1.8 |
| 6g | 4-Nitrophenyl | 2.5 |
| 6h | 3-Chlorophenyl | 12.3 |
| 6i | 3-(Trifluoromethyl)phenyl | 4.7 |
| 6j | 2-Chlorophenyl | >50 |
| 6k | 2-(Trifluoromethyl)phenyl | 25.1 |
| 6l | Pyridin-4-yl | 15.8 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 90-95.[1]
Table 2: 4-Aryl-5-Hydroxypyrazole Series
| Compound | Substituent (Ar) | IC50 (µM) |
| 8a | Phenyl | >50 |
| 8b | 4-Fluorophenyl | 15.3 |
| 8c | 4-Chlorophenyl | 7.9 |
| 8d | 4-Bromophenyl | 5.8 |
| 8e | 4-Iodophenyl | 4.1 |
| 8f | 4-(Trifluoromethyl)phenyl | 1.2 |
| 8g | 4-Nitrophenyl | 1.9 |
| 8h | 3-Chlorophenyl | 22.4 |
| 8i | 3-(Trifluoromethyl)phenyl | 3.7 |
| 8j | 2-Chlorophenyl | >50 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 90-95.[1]
Table 3: Pyrazolyl-Pyrimidone Series
| Compound | IC50 (µM) | Ligand Efficiency |
| 5 | 13.1 ± 0.7 | 0.46 |
| 6 | 10.0 ± 0.4 | 0.44 |
| 7 | 4.2 ± 0.4 | 0.40 |
| 13 | 1.1 ± 0.01 | 0.46 |
Data sourced from RSC Medicinal Chemistry, 2020, 11(6), 734-742.[3]
Experimental Protocols
The evaluation of pyrazole-based DMT1 inhibitors relies on robust in vitro assays. The following is a detailed methodology for a commonly used cellular iron uptake assay.
Radioactive ⁵⁵Fe²⁺ Uptake Assay in HEK293 Cells
This assay measures the inhibition of DMT1-mediated iron uptake in a human embryonic kidney (HEK293) cell line stably overexpressing human DMT1.[3]
1. Cell Culture and Plating:
- HEK293 cells stably transfected with human DMT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
- Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Incubation:
- On the day of the assay, the culture medium is aspirated.
- Cells are washed twice with pre-warmed uptake buffer (140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 10 mM MES, pH 5.5).
- Test compounds, dissolved in DMSO and diluted in uptake buffer to the desired final concentrations, are added to the wells. The final DMSO concentration should be kept below 0.5%.
- Cells are incubated with the compounds for 15 minutes at 37°C.
3. Iron Uptake:
- A solution of ⁵⁵FeCl₂ (e.g., 1 µM final concentration) mixed with ascorbic acid (100 µM) to maintain iron in the ferrous state is added to each well.
- The cells are incubated for an additional 15 minutes at 37°C to allow for iron uptake.[3]
4. Termination and Lysis:
- The uptake is terminated by aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer (uptake buffer containing 1 mM EDTA).
- The cells are lysed by adding a scintillation cocktail (e.g., MicroScint-20) to each well.
5. Quantification:
- The plates are sealed, and the radioactivity in each well is measured using a scintillation counter.
- The percentage of inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing Key Relationships and Processes
DMT1's Role in Cellular Iron Uptake
The following diagram illustrates the central role of DMT1 in the cellular uptake of dietary non-heme iron.
Caption: DMT1-mediated cellular iron import pathway.
Experimental Workflow for DMT1 Inhibitor Screening
The process of identifying and characterizing novel DMT1 inhibitors follows a structured workflow, from initial screening to detailed characterization.
Caption: Workflow for DMT1 inhibitor discovery and development.
Structure-Activity Relationship Logic
The core logic of SAR studies involves systematically modifying a chemical scaffold and evaluating the impact on biological activity.
Caption: Logical flow of structure-activity relationship studies.
Conclusion and Future Directions
The pyrazole scaffold has proven to be a versatile and promising starting point for the development of DMT1 inhibitors. The SAR studies conducted to date have provided valuable insights into the structural requirements for potent inhibition, particularly the influence of electronic effects of substituents on the pyrazole ring. The representative analogs have shown efficacy in rodent models of acute iron hyperabsorption, underscoring the therapeutic potential of this class of compounds.[1]
Future efforts in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as further elucidating their precise mechanism of action to ensure specific targeting of DMT1. The continued application of systematic SAR studies, guided by robust biological assays, will be crucial in advancing pyrazole-based DMT1 inhibitors towards clinical development for the treatment of iron overload disorders.
References
- 1. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolyl-pyrimidones inhibit the function of human solute carrier protein SLC11A2 (hDMT1) by metal chelation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DMT1 Blocker 2 on Cellular Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "DMT1 blocker 2," a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), and its consequential effects on the intricate mechanisms of cellular iron homeostasis. This document collates available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to serve as a comprehensive resource for professionals in the field.
Introduction to DMT1 and Cellular Iron Homeostasis
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-transferrin-bound iron (NTBI) and the transport of iron out of endosomes into the cytoplasm.[1] It plays a pivotal role in intestinal iron absorption and cellular iron acquisition. Cellular iron homeostasis is a tightly regulated process that balances iron uptake, utilization, storage, and export to ensure sufficient iron for cellular processes while preventing the toxic effects of iron overload. Key proteins involved in this regulation include the transferrin receptor (TfR1) for the uptake of transferrin-bound iron, ferritin for intracellular iron storage, and ferroportin for iron export.
Overview of this compound
"this compound," also identified as compound 12f, is a substituted pyrazole that acts as a direct inhibitor of DMT1.[2][3][4] Its primary mechanism of action is the blockage of the iron transport function of DMT1.
Quantitative Data on the Effects of this compound
The available quantitative data for this compound primarily focuses on its inhibitory potency and in vivo efficacy. The downstream effects on specific cellular iron homeostasis markers have not been extensively reported in publicly available literature.
| Parameter | Value/Effect | Cell Line/Model | Reference |
| In Vitro Efficacy | |||
| DMT1 Inhibition (IC50) | 0.83 µM | [4][5] | |
| In Vivo Efficacy | |||
| Iron Uptake Inhibition | Attenuated post-challenge serum iron increase | Acute rat model of iron hyperabsorption | [4][6] |
| Dosage | 50 mg/kg (oral gavage) | Acute rat model of iron hyperabsorption | [4][6] |
| Toxicology & Off-Target Effects | |||
| Cytotoxicity | No cytotoxicity observed at 10 µM | HepG2 cells | [4][5] |
| CYP3A4 Inhibition | 44% inhibition at 10 µM | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound directly inhibits the iron transport function of DMT1. This action has significant downstream consequences on cellular iron homeostasis.
Direct Inhibition of DMT1
By blocking DMT1, the inhibitor prevents the influx of ferrous iron (Fe²⁺) from either the extracellular environment (in the case of intestinal enterocytes) or from endosomes into the cytosol. This directly reduces the labile iron pool (LIP), the cell's readily available source of iron.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DMT1 Blockers as Chemical Probes for Iron Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the intestinal absorption of dietary non-heme iron and the transport of iron out of endosomes into the cytoplasm of cells. As a key player in systemic iron homeostasis, its dysregulation is implicated in various disorders, including iron-deficiency anemia and iron-overload diseases like hemochromatosis. The development of small molecule inhibitors targeting DMT1 has provided invaluable chemical probes to dissect the mechanisms of iron transport and offers potential therapeutic avenues for iron-related pathologies. This guide provides an in-depth overview of a prominent DMT1 inhibitor, "DMT1 blocker 2," and other key chemical probes, detailing their mechanisms, experimental applications, and the signaling pathways they modulate.
Featured Chemical Probe: this compound
"this compound," also identified as compound 12f in its original publication, is a potent, direct inhibitor of DMT1.[1] It emerged from a series of substituted pyrazoles designed to block DMT1-mediated iron transport.
Mechanism of Action
This compound acts as a direct inhibitor of DMT1, although the specific mode of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in publicly available literature. It effectively blocks the influx of ferrous iron (Fe²⁺) through DMT1 channels.
Quantitative Data on DMT1 Inhibitors
The following table summarizes the key quantitative parameters for "this compound" and other well-characterized DMT1 inhibitors, providing a comparative overview of their potency and mechanism.
| Inhibitor | Target | IC50 | K | Mechanism of Action | Cell/System | Reference |
| This compound (Compound 12f) | Human DMT1 | 0.83 µM | Not Reported | Direct Inhibitor | CHO cells | [1] |
| NSC306711 | Human DMT1 | ~14.7 µM | ~7 µM | Reversible, Competitive | HEK293T cells | [2] |
| XEN602 | Human DMT1 | 4 nM (Calcein Quench) | Not Reported | Direct Blocker | HEK293 cells | [3][4] |
| Pyrimidinone 8 | Human DMT1 | 13.8 µM | 20 µM | Reversible, Non-competitive | Not Specified | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical probes. Below are protocols for key experiments used to characterize DMT1 inhibitors.
Cellular Iron Uptake Assay using ⁵⁵Fe
This assay directly measures the uptake of radioactive iron into cells expressing DMT1.
a. Cell Culture and Preparation:
-
Culture HEK293T cells stably overexpressing DMT1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Grow cells to 60-80% confluency in 10-cm plates.
-
On the day of the assay, wash the cells three times with phosphate-buffered saline (PBS) and lift them by gentle trituration.
-
Count the cells and resuspend to a concentration of 0.5–1.5 × 10⁶ cells per reaction.
b. Uptake Assay:
-
Prepare an assay buffer containing 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, and 5 mM glucose, with the pH adjusted to 6.75.[3]
-
Prepare a solution of 1 µM ⁵⁵FeCl₃ in the assay buffer, with a 50-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺.
-
Add the desired concentration of the DMT1 inhibitor (e.g., NSC306711) or vehicle (DMSO) to the cell suspension immediately before starting the uptake.
-
Initiate the uptake by adding the ⁵⁵Fe solution to the cells.
-
Incubate at 37°C for 20 minutes.[3]
-
To determine non-specific uptake, run parallel reactions at 4°C.
c. Measurement and Analysis:
-
Stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration of the cell lysate.
-
The inhibitory effect is calculated by comparing the uptake in the presence of the inhibitor to the vehicle control.
Calcein Quench Assay for Iron Influx
This is a fluorescence-based assay that indirectly measures intracellular iron influx. Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺.
a. Cell Preparation and Dye Loading:
-
Plate DMT1-expressing cells in a 96-well black-walled plate.
-
Wash the cells with a serum-free and phenol red-free medium.
-
Load the cells with 0.25 µM Calcein-AM in the same medium for 1 hour at 37°C.[3]
-
After incubation, wash the cells to remove the extracellular dye.
b. Quenching Assay:
-
Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Prepare an uptake buffer (pH 6.75) containing the desired concentration of ferrous iron (prepared from a fresh stock of ferrous ammonium sulfate with ascorbic acid).
-
Add the DMT1 inhibitor at various concentrations or vehicle control to the wells.
-
Initiate the iron influx by adding the iron-containing uptake buffer.
-
Immediately begin monitoring the decrease in calcein fluorescence over time (typically 15-30 minutes) at 37°C.
c. Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iron influx.
-
Calculate the initial rate of quenching for each condition.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition of the quenching rate against the inhibitor concentration.
In Vivo Model of Acute Iron Hyperabsorption
This animal model is used to assess the efficacy of DMT1 inhibitors in blocking intestinal iron absorption.
a. Animal Preparation:
-
Use weanling rats (3-4 weeks old).
-
Place the rats on a low-iron diet for four weeks to induce iron deficiency and upregulate intestinal DMT1 expression.
b. Inhibitor Administration and Iron Challenge:
-
Administer the DMT1 inhibitor (e.g., "this compound" at 50 mg/kg) or vehicle via oral gavage.[1]
-
One hour after inhibitor administration, administer an oral iron challenge (e.g., a solution of ferrous sulfate).
c. Measurement of Serum Iron:
-
Collect blood samples at various time points post-iron challenge (e.g., 0, 1, 2, 4 hours).
-
Separate the serum and measure the serum iron concentration using a colorimetric assay kit.
d. Analysis:
-
Compare the increase in serum iron levels in the inhibitor-treated group to the vehicle-treated group.
-
A significant attenuation of the post-challenge serum iron increase indicates effective in vivo inhibition of DMT1-mediated iron absorption.
Signaling Pathways and Experimental Workflows
The activity and expression of DMT1 are tightly regulated. Understanding these pathways is key to interpreting the effects of DMT1 blockers.
Post-Translational Regulation of DMT1
DMT1 protein levels and activity are controlled by post-translational modifications, primarily ubiquitination and phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to DMT1 Blocker 2 (Compound 12f)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMT1 Blocker 2, a direct inhibitor of the Divalent Metal Transporter 1 (DMT1). The document covers its nomenclature, quantitative data on its activity, detailed experimental protocols for its characterization, and an exploration of the signaling pathways associated with DMT1.
Alternative Names and Chemical Identifiers
This compound is most frequently referred to in scientific literature as compound 12f .[1][2][3] It is a substituted pyrazole derivative. Key chemical identifiers are provided in the table below.
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 12f |
| CAS Number | 1062648-63-8 |
| Molecular Formula | C₁₆H₁₃N₃O |
| Molecular Weight | 263.29 g/mol |
Quantitative Data
This compound has been characterized as a direct inhibitor of DMT1. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀).
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 0.83 µM | Human | Calcein Fluorescence Quenching Assay | [1][4] |
| In Vivo Efficacy | Attenuated post-challenge serum iron increase in a rat model of acute iron hyperabsorption (50 mg/kg, p.o.) | Rat | Acute Iron Hyperabsorption Model | [4] |
| CYP3A4 Inhibition | 44% inhibition at 10 µM | Not Specified | In vitro assay | [4] |
| Cytotoxicity | No cytotoxicity observed in HepG2 cells at 10 µM (24h) | Human | Cell Viability Assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other DMT1 inhibitors.
Calcein Fluorescence Quenching Assay for DMT1 Inhibition
This assay is a widely used method to measure the influx of quenchable metal ions, such as iron, into cells.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent calcein upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺. A decrease in fluorescence intensity over time indicates metal ion influx. DMT1 inhibitors will reduce the rate of fluorescence quenching.
Detailed Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human DMT1 (HEK293T(DMT1)) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Calcein Loading: The culture medium is removed, and cells are washed with a transport buffer (e.g., 150 mM NaCl, 20 mM MES, pH adjusted to the desired value, typically 6.0-6.75). Cells are then incubated with 0.25 µM Calcein-AM in the transport buffer for 30-60 minutes at 37°C.
-
Washing: The calcein-AM solution is removed, and cells are washed twice with the transport buffer to remove extracellular dye.
-
Compound Incubation: The test compound (this compound) or vehicle (DMSO) is added to the wells at various concentrations and incubated for a pre-determined time (e.g., 5-30 minutes).
-
Initiation of Iron Uptake: A solution of ferrous iron (e.g., 1 µM ⁵⁵FeCl₂ or non-radioactive FeCl₂) chelated with a reducing agent like ascorbate (e.g., 50 µM) is added to the wells to initiate iron uptake.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. Measurements are taken kinetically over a period of 15-30 minutes.
-
Data Analysis: The rate of fluorescence quenching (slope of the fluorescence decay curve) is calculated for each condition. The percentage of inhibition is determined by comparing the quenching rate in the presence of the inhibitor to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
⁵⁵Fe Uptake Assay
This assay directly measures the uptake of radioactive iron into cells.
Principle: Cells are incubated with radioactive ferrous iron (⁵⁵Fe²⁺), and the amount of radioactivity incorporated into the cells is quantified as a measure of iron uptake.
Detailed Protocol:
-
Cell Culture and Seeding: As described in the calcein fluorescence quenching assay, HEK293T(DMT1) cells are cultured and seeded in 24-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a transport buffer for a specified time.
-
Iron Uptake: The uptake is initiated by adding 1 µM ⁵⁵FeCl₂ (in a 50-fold molar excess of ascorbic acid to maintain iron in its ferrous state) to each well. The incubation is carried out at 37°C for a defined period (e.g., 15-20 minutes).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysate is then transferred to scintillation vials, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of ⁵⁵Fe uptake is normalized to the protein concentration in each well. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
DMT1 plays a crucial role in cellular iron homeostasis, and its activity is regulated by various signaling pathways. Blockade of DMT1 can, therefore, have significant downstream effects.
DMT1-Mediated Iron Uptake and Intracellular Trafficking
DMT1 facilitates the transport of ferrous iron (Fe²⁺) across the cell membrane and from the endosome into the cytoplasm. This process is essential for supplying iron to the labile iron pool, which is then utilized for various cellular processes or stored in ferritin.
Caption: DMT1-mediated iron transport and its inhibition.
Regulation of DMT1 Expression and Activity
DMT1 expression and stability are tightly regulated to maintain iron homeostasis. This regulation occurs at both the transcriptional and post-translational levels. A key post-translational modification is ubiquitination, which targets DMT1 for degradation.
Caption: Post-translational regulation of DMT1 by ubiquitination.
Experimental Workflow for Screening DMT1 Inhibitors
The process of identifying and characterizing DMT1 inhibitors typically follows a structured workflow, starting from high-throughput screening and progressing to in vivo validation.
Caption: Workflow for DMT1 inhibitor discovery and development.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed selectivity against other metal transporters and its long-term in vivo effects will be crucial for its potential therapeutic applications.
References
The Selectivity Profile of DMT1 Blocker 2: An In-Depth Technical Guide on its Effects on Other Divalent Metals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Divalent Metal Transporter 1 (DMT1), a key protein in iron homeostasis, is a promising therapeutic target for iron-overload disorders. "DMT1 blocker 2" is a direct and potent inhibitor of DMT1, with an IC50 of 0.83 μM.[1][2][3] This technical guide provides a comprehensive analysis of the current understanding of "this compound" and its effects on the transport of other essential divalent metals. While specific quantitative data for "this compound" across a full panel of divalent metal transporters remains limited in publicly available literature, this paper synthesizes existing data for "this compound," closely related compounds, and the known substrate selectivity of DMT1 to provide a robust overview for research and drug development professionals. The available evidence suggests a favorable selectivity profile for "this compound," with minimal anticipated impact on the transport of several key divalent cations, though further targeted studies are warranted.
Introduction to DMT1 and its Inhibition
DMT1, also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a proton-coupled transporter responsible for the uptake of ferrous iron (Fe²⁺) in the duodenum and the transport of iron out of endosomes in various cell types.[4] Its critical role in iron metabolism makes it an attractive target for the treatment of iron overload conditions such as hereditary hemochromatosis and β-thalassemia. "this compound" is a member of the pyrazole class of DMT1 inhibitors, which have shown efficacy in preclinical models of iron hyperabsorption.[2][5][6]
Selectivity Profile of this compound and Related Compounds
The therapeutic utility of any DMT1 inhibitor is intrinsically linked to its selectivity. Off-target inhibition of transporters for other essential divalent metals, such as zinc (Zn²⁺), manganese (Mn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), could lead to undesirable side effects. This section summarizes the available quantitative and qualitative data regarding the selectivity of "this compound" and other relevant DMT1 inhibitors.
Data Presentation: Inhibitory Activity and Effects on Divalent Metal Transport
| Compound | Target/Metal | Assay Type | Cell Line | IC50/Effect | Citation(s) |
| This compound | DMT1 (Iron) | Not Specified | Not Specified | 0.83 μM | [1][2][3] |
| Zinc (Zn²⁺) | Transepithelial Transport | Caco-2 | No significant effect on transport flux | [7][8] | |
| Cobalt (Co²⁺) | Inferred from XEN602 data | In vivo (Rat) | Potential for inhibition | [9][10] | |
| Manganese (Mn²⁺) | Inferred from DMT1 substrate profile | Not Applicable | Potential for inhibition (weaker than iron) | [1][7][11] | |
| Copper (Cu²⁺) | Inferred from DMT1 substrate profile | Not Applicable | No significant effect anticipated | [1][7] | |
| Calcium (Ca²⁺) | Inferred from DMT1 substrate profile | Not Applicable | No significant effect anticipated | [1][7] | |
| XEN602 (related DMT1 inhibitor) | DMT1 (Iron) | Not Specified | In vivo (Rat, Pig) | Potent inhibition of dietary iron uptake | [9][10] |
| Other Divalent Cations | Tissue Content Analysis | In vivo (Rat) | No effect on tissue content (except Cobalt) | [9][10] | |
| Pyrazolyl-pyrimidone DMT1 inhibitors | DMT1 (Iron) | Radioactive Iron Uptake | HEK293 | IC50 in the low micromolar range | [12] |
| Mechanism | Metal Chelation | In vitro | May act as metal chelators | [12] |
Note: The data for Cobalt, Manganese, Copper, and Calcium for "this compound" are inferred based on the selectivity profile of the DMT1 transporter itself and data from the closely related compound XEN602. Direct experimental data for "this compound" on these specific metal transporters is not currently available in the reviewed literature.
Signaling Pathways and Logical Relationships
The inhibition of DMT1 primarily impacts the cellular iron uptake pathway. The following diagram illustrates the logical relationship between DMT1 inhibition and its effect on divalent metal homeostasis.
Caption: Logical flow of DMT1 inhibition by "this compound" and its selective impact on iron uptake.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of DMT1 inhibitors and their selectivity.
In Vitro Cell-Based Assays for Divalent Metal Uptake
These assays are fundamental for determining the potency and selectivity of DMT1 inhibitors.
4.1.1. Radioactive Isotope Uptake Assay
-
Objective: To quantify the uptake of specific divalent metals in the presence and absence of an inhibitor.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably overexpressing human DMT1 (HEK293-hDMT1) or human colon adenocarcinoma (Caco-2) cells, which endogenously express DMT1.
-
Methodology:
-
Cells are seeded in 24- or 96-well plates and grown to confluence.
-
Prior to the assay, cells are washed with a metal-free uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted to 6.5 to optimize DMT1 activity).
-
Cells are pre-incubated with various concentrations of "this compound" or vehicle control for a specified time (e.g., 15-30 minutes).
-
The uptake is initiated by adding the uptake buffer containing a specific radioactive isotope (e.g., ⁵⁵FeCl₂, ⁶⁵ZnCl₂, ⁵⁴MnCl₂, ⁶⁴CuCl₂) at a known concentration.
-
After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold stop buffer (e.g., PBS with 5 mM EDTA) to remove extracellular isotopes.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Experimental workflow for the radioactive isotope uptake assay.
4.1.2. Calcein Quench Assay
-
Objective: A fluorescence-based method to measure intracellular iron influx.
-
Principle: The fluorescent dye calcein is quenched upon binding to intracellular iron. A decrease in fluorescence intensity is proportional to the amount of iron uptake.
-
Methodology:
-
Cells (e.g., HEK293-hDMT1) are loaded with calcein-AM, the acetoxymethyl ester form of calcein, which is cell-permeant.
-
Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cells.
-
After washing, baseline fluorescence is measured.
-
Cells are incubated with "this compound" or vehicle.
-
Iron uptake is initiated by adding ferrous sulfate or another iron source.
-
The decrease in calcein fluorescence is monitored over time using a fluorescence plate reader.
-
In Vivo Rodent Model for Divalent Metal Absorption
-
Objective: To assess the effect of an orally administered DMT1 inhibitor on the absorption of divalent metals from the gastrointestinal tract.
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Animals are fasted overnight to ensure an empty stomach.
-
A cohort of animals is orally administered with "this compound" at a specific dose. The control group receives the vehicle.
-
After a defined period (e.g., 30-60 minutes), all animals are orally gavaged with a solution containing a specific divalent metal, often as a radioactive isotope (e.g., ⁵⁹FeCl₂).
-
Blood samples are collected at various time points to measure the appearance of the metal in the circulation.
-
At the end of the experiment, tissues such as the liver, spleen, and kidneys are harvested to determine the tissue distribution of the absorbed metal.
-
The amount of radioactivity in blood and tissues is quantified to determine the extent of absorption and the effect of the inhibitor.
-
Discussion and Future Directions
The available data provides a strong foundation for the hypothesis that "this compound" is a selective inhibitor of iron transport. The lack of effect on zinc transport in Caco-2 cells is a direct piece of evidence supporting this.[7][8] Furthermore, the selectivity profile of the highly potent DMT1 inhibitor XEN602, which only showed an off-target effect on cobalt, suggests that high selectivity is achievable within this class of compounds.[9][10]
The known substrate preference of the DMT1 transporter itself (Fe²⁺ > Mn²⁺ > Co²⁺ >> Zn²⁺, with no transport of Cu²⁺ or Ca²⁺) provides a framework for predicting the likely selectivity of a direct DMT1 inhibitor.[1][7] It is plausible that "this compound" will have some inhibitory effect on manganese and cobalt transport, albeit likely at higher concentrations than those required for effective iron transport inhibition.
A noteworthy consideration is the finding that some pyrazolyl-pyrimidone DMT1 inhibitors may exert their effects through metal chelation.[12] This highlights the importance of employing experimental designs that can distinguish between direct transporter inhibition and indirect effects due to chelation of the metal substrate.
Future research should focus on:
-
Quantitative Selectivity Profiling: Conducting head-to-head in vitro uptake assays with "this compound" against a panel of transporters for zinc, manganese, copper, and calcium to determine their respective IC50 values.
-
Mechanism of Cobalt Inhibition: Investigating the mechanism by which compounds like XEN602 affect cobalt transport. This could involve studies to determine if cobalt is a substrate for DMT1 that is also blocked by the inhibitor, or if a distinct cobalt transporter is affected.
-
In Vivo Metal Homeostasis: Performing comprehensive in vivo studies in rodent models to assess the long-term effects of "this compound" administration on the systemic levels and tissue distribution of a broad range of essential divalent metals.
Conclusion
"this compound" represents a promising therapeutic candidate for the treatment of iron overload disorders. Based on the current evidence, it is anticipated to have a favorable selectivity profile with minimal impact on the transport of essential divalent metals other than iron. The potential for an off-target effect on cobalt transport warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of "this compound" and other novel DMT1 inhibitors. A thorough understanding of the selectivity profile is paramount for the successful clinical translation of this important class of therapeutic agents.
References
- 1. Substrate profile and metal-ion selectivity of human divalent metal-ion transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Profile and Metal-ion Selectivity of Human Divalent Metal-ion Transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mathematical modeling of the relocation of the divalent metal transporter DMT1 in the intestinal iron absorption process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role for divalent metal transporter (DMT1) in mitochondrial uptake of iron and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of DMT1 Blocker 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the transport of ferrous iron (Fe2+) and other divalent metals across cell membranes. It plays a pivotal role in dietary iron absorption in the duodenum and in iron utilization by cells through endosomal transport.[1] Dysregulation of DMT1 has been implicated in various disorders, including iron-overload diseases like hemochromatosis and neurodegenerative conditions. Consequently, DMT1 has emerged as a promising therapeutic target for the development of novel inhibitors.
This document provides detailed protocols for two common in vitro assays used to screen and characterize DMT1 inhibitors: the Calcein-AM Fluorescence Quenching Assay and the Radioactive ⁵⁵Fe Uptake Assay. Additionally, it presents a summary of the inhibitory activities of selected compounds and a diagram of a signaling pathway influenced by DMT1-mediated iron uptake.
Data Presentation: Inhibitory Activity of DMT1 Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several DMT1 inhibitors, including the specified "DMT1 blocker 2," as determined by various in vitro assays. This data allows for a comparative analysis of the potency of different compounds.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | 0.83 | [2] |
| DMT1 blocker 1 | Not Specified | CHO cells | 0.64 | [3] |
| XEN601 | Voltage Clamp | HEK293-hDMT1 | 0.014 | [4] |
| XEN602 | Voltage Clamp | HEK293-hDMT1 | 0.280 | [4] |
| Ferristatin (NSC306711) | Calcein Quench | Not Specified | Not Specified | [4] |
| Trifluoromethylsulfone 1a | ⁵⁵Fe Uptake | HEK293-DMT1 | 64.5 | [5][6] |
| Thiophene carboxylic acid 2 | ⁵⁵Fe Uptake | HEK293-DMT1 | Not Specified | [5][6] |
Experimental Protocols
Cell Culture: HEK293T Cells Stably Expressing DMT1
A crucial reagent for these assays is a stable cell line overexpressing DMT1. Human Embryonic Kidney 293T (HEK293T) cells are commonly used for this purpose.
Materials:
-
HEK293T cells stably expressing mouse or human DMT1 (e.g., from Applied Biological Materials Inc.)[7]
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Puromycin (for selection)[7]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Culture flasks/plates (T75, 96-well plates)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.[7][8]
-
Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 125 x g for 5-7 minutes.[7]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Culture cells in complete growth medium. After the first passage, add puromycin to the medium at a final concentration of 2.0 µg/mL to maintain selection of DMT1-expressing cells.[7]
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[8]
-
Neutralize the trypsin with 8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating. A subcultivation ratio of 1:3 to 1:8 is recommended.[8]
-
Calcein-AM Fluorescence Quenching Assay
This assay is a high-throughput method to measure the influx of quenchable divalent cations, such as iron and manganese, through DMT1. Intracellular calcein fluorescence is quenched upon binding to these metals.
Principle: Calcein-AM is a cell-permeable, non-fluorescent compound. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of divalent metal ions like Fe²⁺. A decrease in fluorescence intensity is therefore proportional to the amount of metal transported into the cell via DMT1. DMT1 inhibitors will block this transport, resulting in less fluorescence quenching.[9][10]
Materials:
-
HEK293T-DMT1 cells
-
Calcein-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Uptake Buffer (e.g., 150 mM NaCl, 20 mM MES, pH adjusted to 6.0-6.75)[5]
-
Ferrous sulfate (FeSO₄) or another divalent metal salt
-
Ascorbic acid (to maintain iron in the Fe²⁺ state)
-
This compound and other test compounds
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~485-490 nm, Emission: ~520-525 nm)[2][5]
Protocol:
-
Cell Plating:
-
Seed HEK293T-DMT1 cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 - 150,000 cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Calcein Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[11]
-
Dilute the Calcein-AM stock solution in serum-free medium or uptake buffer to a final working concentration of 0.25-5 µM.[2][5]
-
Aspirate the culture medium from the cells and wash once with uptake buffer.
-
Add 100 µL of the calcein-AM loading solution to each well.
-
Incubate for 20-60 minutes at 37°C, protected from light.[5][11]
-
-
Inhibitor Treatment:
-
Iron Uptake and Fluorescence Measurement:
-
Measure the baseline fluorescence (F_initial) using a fluorescence plate reader.
-
Prepare a 2x iron solution in uptake buffer containing ferrous sulfate (e.g., 2 µM final concentration) and a reducing agent like ascorbic acid (e.g., 100 µM final concentration).[6]
-
Add 100 µL of the 2x iron solution to each well to initiate uptake.
-
Immediately begin kinetic fluorescence readings every 1-2 minutes for 15-30 minutes, or take a final endpoint reading (F_final) after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quenching (slope of the kinetic curve) or the percentage of fluorescence quenching: % Quenching = ((F_initial - F_final) / F_initial) * 100
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Radioactive ⁵⁵Fe Uptake Assay
This assay directly measures the uptake of iron into cells and is considered a gold-standard method for studying iron transporters.
Principle: Cells are incubated with radioactive ferrous iron (⁵⁵Fe²⁺). After a defined period, extracellular ⁵⁵Fe is removed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is directly proportional to the amount of iron transported into the cells. DMT1 inhibitors will reduce the accumulation of intracellular ⁵⁵Fe.
Materials:
-
HEK293T-DMT1 cells
-
⁵⁵FeCl₃
-
Uptake Buffer (e.g., 150 mM NaCl, 20 mM MES, pH 6.75)[12]
-
Ascorbic acid
-
This compound and other test compounds
-
Stop Solution (e.g., ice-cold PBS with 10 mM EDTA)
-
Scintillation fluid
-
Scintillation counter
-
24-well or 96-well plates
Protocol:
-
Cell Plating:
-
Seed HEK293T-DMT1 cells in 24-well or 96-well plates and grow to near confluency.
-
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium and wash the cells with uptake buffer.
-
Add uptake buffer containing various concentrations of this compound or other test compounds (and a vehicle control).
-
Pre-incubate for 5-10 minutes at 37°C.[6]
-
-
⁵⁵Fe Uptake:
-
Prepare the uptake solution by adding ⁵⁵FeCl₃ (e.g., 1 µM final concentration) and ascorbic acid (e.g., 50 µM final concentration) to the uptake buffer. The ascorbic acid reduces Fe³⁺ to Fe²⁺.[6][12]
-
Add the ⁵⁵Fe-containing uptake solution to the wells to initiate the assay.
-
Incubate for a specific time (e.g., 15-20 minutes) at 37°C.[6][12] Non-specific uptake can be determined by performing the incubation at 4°C.
-
-
Stopping the Assay and Washing:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Wash the cells three times with ice-cold Stop Solution to remove extracellular ⁵⁵Fe.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Calcein-AM Quenching Assay
Caption: Workflow for the Calcein-AM fluorescence quenching assay.
Experimental Workflow: ⁵⁵Fe Uptake Assay
Caption: Workflow for the radioactive ⁵⁵Fe uptake assay.
Signaling Pathway: DMT1-Mediated Iron Uptake and JAK-STAT3 Signaling
DMT1-mediated iron uptake can influence downstream signaling pathways. In colorectal tumorigenesis, increased intracellular iron has been shown to activate the JAK-STAT3 signaling pathway, promoting tumor growth.[13]
Caption: DMT1-mediated iron uptake influencing the JAK-STAT3 pathway.
References
- 1. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 | Blood | American Society of Hematology [ashpublications.org]
- 2. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 3. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable HEK293T Expressing Mouse DMT1 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Divalent metal transporter 1 regulates iron-mediated ROS and pancreatic β cell fate in response to cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMT1 Blocker 2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DMT1 blocker 2 , also known as Compound 12f , a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), in cell culture experiments. DMT1 is a key transporter responsible for the cellular uptake of non-heme iron and other divalent metals. Its inhibition is a valuable tool for studying iron metabolism, iron-dependent signaling pathways, and for the development of therapeutics for iron-overload disorders.
Product Information
-
Product Name: this compound (Compound 12f)
-
Mechanism of Action: Direct inhibitor of Divalent Metal Transporter 1 (DMT1).
-
Reported IC50: 0.83 µM in Chinese Hamster Ovary (CHO) cells expressing human DMT1[1].
Key Applications in Cell Culture
-
Inhibition of Cellular Iron Uptake: Studying the effects of iron deprivation on cellular processes.
-
Investigation of Iron-Dependent Signaling Pathways: Elucidating the role of iron in pathways such as JAK-STAT3 and NOTCH.
-
Drug Discovery: Screening and characterization of novel therapeutics targeting iron metabolism.
-
Toxicology Studies: Assessing the cytoprotective effects of blocking iron uptake in models of iron-induced toxicity.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the in vitro use of this compound.
| Parameter | Cell Line | Value | Notes | Reference |
| IC50 | CHO (expressing hDMT1) | 0.83 µM | Inhibition of ferrous iron influx assessed by calcein fluorescence quenching method after 20 minutes. | [1] |
| Cytotoxicity | HepG2 | Non-cytotoxic at 10 µM | Cells were treated for 24 hours. | [1] |
| CYP3A4 Inhibition | - | 44% inhibition at 10 µM | In vitro assay. | [1] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is typically a solid. Refer to the manufacturer's instructions for proper handling and storage. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C[1].
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Cell Culture Handling
-
Culture your cell line of choice in the recommended medium and conditions. Cell lines previously used in DMT1 inhibitor studies include CHO, HEK293T, and HepG2.
-
Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.
-
For experiments, plate cells at a density that will ensure they are sub-confluent at the time of the assay.
Determining Optimal Concentration and Incubation Time
The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental goals.
-
Concentration Range: Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended. The IC50 of 0.83 µM can be used as a midpoint in your initial dose-response experiments[1].
-
Incubation Time: Incubation times can range from a few minutes for acute transport assays to 24 hours or longer for studies on gene expression or cell proliferation. A 24-hour incubation at 10 µM was shown to be non-toxic to HepG2 cells[1].
-
Cytotoxicity Assay: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
Protocol 1: Inhibition of Iron Uptake using the Calcein Quench Assay
This assay measures the influx of ferrous iron by the quenching of the fluorescent dye calcein.
Materials:
-
Cells expressing DMT1 (e.g., T-REx-CHO cells with tetracycline-inducible hDMT1 expression)
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Assay Buffer (e.g., 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.0 or 6.75)
-
Ferrous sulfate (FeSO4) or Ferrous ammonium sulfate
-
Ascorbic acid (to keep iron in the reduced Fe2+ state)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Induction of DMT1 Expression (if applicable): If using an inducible expression system (e.g., T-REx-CHO), induce the expression of DMT1 according to the manufacturer's protocol (e.g., with 1 µg/ml of tetracycline for 24 hours)[2].
-
Calcein Loading:
-
Wash the cells once with serum-free medium.
-
Load the cells with 1 µM Calcein-AM in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with Assay Buffer to remove extracellular Calcein-AM.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in Assay Buffer.
-
Add the inhibitor solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Iron Challenge and Fluorescence Measurement:
-
Prepare a fresh solution of ferrous iron (e.g., 10 µM FeSO4) with a 50-fold molar excess of ascorbic acid in Assay Buffer.
-
Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Add the iron/ascorbate solution to the wells.
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 10-20 minutes. The rate of fluorescence quenching is proportional to the rate of iron influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the concentration of this compound to determine the IC50.
-
Protocol 2: Radioactive Iron (⁵⁵Fe) Uptake Assay
This is a direct method to measure the uptake of iron into cells.
Materials:
-
Cells expressing DMT1 (e.g., HEK293T cells stably expressing DMT1)
-
This compound
-
⁵⁵FeCl₃ (or other ⁵⁵Fe salt)
-
Assay Buffer (e.g., 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.75)[3]
-
Ascorbic acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Plate cells in 12-well or 24-well plates and grow to 60-80% confluence[3].
-
Inhibitor Pre-incubation:
-
Wash the cells three times with phosphate-buffered saline (PBS)[3].
-
Pre-incubate the cells with various concentrations of this compound in Assay Buffer for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Iron Uptake:
-
Stopping the Uptake:
-
To stop the reaction, place the plates on ice and rapidly wash the cells three times with ice-cold PBS to remove extracellular ⁵⁵Fe.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the ⁵⁵Fe counts.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
DMT1-mediated iron influx has been shown to influence several signaling pathways. The diagrams below illustrate the established connections.
Caption: DMT1-mediated iron influx activates the JAK-STAT3 pathway.
Caption: The non-IRE isoform of DMT1 can boost NOTCH pathway activity.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General workflow for cell culture experiments with this compound.
Troubleshooting
-
High Background in Calcein Assay: Ensure complete removal of extracellular Calcein-AM by thorough washing. Check for autofluorescence of the compound.
-
Low Signal in ⁵⁵Fe Assay: Ensure the specific activity of the ⁵⁵Fe is high enough. Optimize cell number and incubation time.
-
Inconsistent Results: Maintain consistent cell passage numbers and confluency. Prepare fresh dilutions of the inhibitor for each experiment. Ensure the pH of the assay buffer is correct.
-
Cell Death: If cytotoxicity is observed, lower the concentration of this compound and/or shorten the incubation time.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
Application Notes and Protocols for High-Throughput Screening Assays of Divalent Metal Transporter 1 (DMT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established high-throughput screening (HTS) assays for the identification and characterization of inhibitors targeting the Divalent Metal Transporter 1 (DMT1), a crucial protein in iron homeostasis.[1][2][3] The protocols outlined below are designed to be adaptable for various laboratory settings and scalable for large-scale screening campaigns.
Introduction to DMT1 as a Therapeutic Target
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a proton-coupled transporter responsible for the uptake of ferrous iron (Fe2+) and other divalent metals from the diet in the small intestine and from endosomes into the cytoplasm of various cells.[1][2] Its central role in iron metabolism makes it a compelling target for therapeutic intervention in disorders characterized by iron overload, such as hereditary hemochromatosis and β-thalassemia.[4][5] Inhibiting DMT1 can potentially reduce systemic iron levels by limiting intestinal iron absorption.
Overview of High-Throughput Screening Strategies
The primary goal of HTS assays for DMT1 inhibitors is to rapidly and accurately identify "hit" compounds from large chemical libraries that modulate DMT1 activity.[6] The most common strategies involve cell-based assays that measure the influx of a DMT1 substrate, such as iron or a surrogate cation, in a high-throughput format. Key considerations for a successful HTS campaign include assay robustness, sensitivity, and cost-effectiveness.[6]
Key High-Throughput Screening Assays for DMT1 Inhibitors
Several HTS-compatible assays have been developed and validated for the discovery of DMT1 inhibitors. The most prominent methods are fluorescence-based assays and radiotracer uptake assays.
Fluorescence-Based Assays
Fluorescence-based assays are widely used in HTS due to their sensitivity, ease of automation, and non-radioactive nature.[7][8]
The calcein quenching assay is a widely used method to measure intracellular labile iron pool (LIP) changes.[9][10][11] The principle relies on the acetoxymethyl ester of calcein (calcein-AM), a membrane-permeable, non-fluorescent molecule.[9][10][11] Once inside the cell, cytosolic esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.[9][10][11] The fluorescence of calcein is quenched upon binding to divalent cations like Fe2+.[9][10][11] Therefore, a decrease in fluorescence intensity indicates an influx of iron, and inhibitors of DMT1 will prevent this quenching.
It is important to note that the calcein-AM method primarily assays the cytosolic labile iron pool and may not capture iron localized in compartments like lysosomes.[9][10][11]
Experimental Workflow for Calcein Quenching Assay
Caption: Workflow of the Calcein Quenching Assay for DMT1 Inhibitors.
A fast and homogeneous cell-based fluorescence assay has been developed using the FLIPR (Fluorometric Imaging Plate Reader) Tetra system.[1] This assay utilizes a calcium-sensitive dye, Calcium-5, to indirectly measure the influx of DMT1 substrates like Fe2+ or Cd2+.[1] The influx of these cations causes a change in intracellular calcium concentration, which is detected by the dye. This method offers real-time kinetic data and is highly amenable to automation.[1]
Experimental Workflow for FLIPR-Based Assay
References
- 1. Development and Validation of a Fast and Homogeneous Cell-Based Fluorescence Screening Assay for Divalent Metal Transporter 1 (DMT1/SLC11A2) Using the FLIPR Tetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional properties of multiple isoforms of human divalent metal-ion transporter 1 (DMT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
Application Notes: Lentiviral shRNA Knockdown of DMT1 as an Experimental Control
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the transport of ferrous iron (Fe2+) and other divalent metals across cell membranes.[1][2] It plays a vital role in intestinal iron absorption and the transfer of iron from endosomes into the cytoplasm of cells throughout the body.[3][4] Given its central role in iron homeostasis, dysregulation of DMT1 is implicated in various pathological conditions, including iron-deficiency anemia and iron-overload diseases like hemochromatosis, as well as neurodegenerative disorders.[3][5][6]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to stably suppress the expression of a target gene, making it an ideal tool for studying the function of proteins like DMT1.[7] By significantly reducing DMT1 expression, researchers can investigate the downstream cellular and physiological consequences, thereby elucidating its role in various biological processes. The use of a lentiviral vector allows for the transduction of a wide range of cell types, including both dividing and non-dividing cells, with high efficiency, leading to long-term gene silencing.[8][9] This makes it a superior method for creating stable experimental models compared to transient knockdown approaches like siRNA.
These application notes provide a comprehensive guide for researchers utilizing lentiviral shRNA knockdown of DMT1 as an experimental control. Included are detailed protocols for lentivirus production, cell transduction, and validation of DMT1 knockdown, along with a summary of expected quantitative outcomes and visual diagrams of the experimental workflow and the DMT1 signaling pathway.
Data Presentation: Quantitative Analysis of DMT1 Knockdown Efficiency
The efficacy of shRNA-mediated knockdown can be assessed at both the mRNA and protein levels. The following table summarizes representative quantitative data from studies employing shRNA or siRNA to silence DMT1 expression. It is important to note that knockdown efficiency can vary depending on the cell type, the specific shRNA sequence, and the transduction efficiency.
| Target | Method | Cell Type | Knockdown Efficiency | Validation Method | Reference |
| DMT1 | Lentiviral shRNA | Caco-2 | ~50% reduction in iron and cadmium uptake | Functional Assay | [10][11][12] |
| DMT1 | siRNA | RAW Macrophages | >95% reduction in protein, mRNA levels <1% of endogenous | Western Blot, qRT-PCR | [13] |
| DMT1 | shRNA | HEK-293 | Statistically significant reduction in protein and mRNA | Western Blot, qRT-PCR | [14] |
| Metadherin | shRNA | Jurkat | ~80% reduction in mRNA | qRT-PCR | [15] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production in HEK293T Cells
This protocol outlines the generation of lentiviral particles carrying an shRNA construct targeting DMT1. This process involves the co-transfection of HEK293T cells with the shRNA-expressing plasmid and packaging plasmids.[8][16]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral vector containing shRNA targeting DMT1 (and a non-targeting scramble shRNA control)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or serum-free medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare a DNA mixture containing the shRNA-DMT1 plasmid, and the packaging plasmids in serum-free medium.
-
Transfection Complex Formation: In a separate tube, dilute the transfection reagent in serum-free medium. Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of transfection complexes.
-
Transfection: Carefully add the transfection complexes dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-18 hours, replace the transfection medium with fresh, complete growth medium.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. The viral particles can be used immediately or aliquoted and stored at -80°C for long-term use.[17]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the process of introducing the lentiviral particles into the target cells to achieve stable knockdown of DMT1.
Materials:
-
Target cells (e.g., Caco-2, SH-SY5Y)
-
Complete growth medium for target cells
-
Lentiviral particles (shRNA-DMT1 and scramble control)
-
Polybrene (transduction-enhancing agent)
Procedure:
-
Cell Seeding: Seed the target cells in a culture plate at an appropriate density.
-
Transduction: The following day, remove the culture medium and replace it with fresh medium containing the desired amount of lentiviral particles and Polybrene (typically 4-8 µg/mL). The optimal multiplicity of infection (MOI) should be determined for each cell type.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh, complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Expansion and Analysis: Expand the transduced cells and proceed with validation of DMT1 knockdown.
Protocol 3: Validation of DMT1 Knockdown
To confirm the successful silencing of DMT1, it is essential to assess both mRNA and protein levels.[18][19]
A. Quantitative Real-Time PCR (qRT-PCR) for DMT1 mRNA Levels
-
RNA Extraction: Isolate total RNA from both the shRNA-DMT1 and scramble control transduced cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for DMT1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of DMT1 mRNA in the knockdown cells compared to the control cells using the ΔΔCt method.
B. Western Blot for DMT1 Protein Levels
-
Protein Extraction: Lyse the transduced cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DMT1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity for DMT1 and a loading control (e.g., β-actin, GAPDH) to determine the percentage of protein knockdown.[14]
Mandatory Visualizations
Caption: DMT1-mediated cellular iron uptake pathway.
Caption: Experimental workflow for lentiviral shRNA knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells [hero.epa.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DMT1 Blocker 2 Concentration for Iron Uptake Inhibition
Welcome to the technical support center for researchers utilizing DMT1 Blocker 2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing experimental conditions for effective iron uptake inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A common starting point for in vitro experiments is a concentration range that brackets the reported IC50 value. For this compound, the reported IC50 is approximately 0.83 μM[1]. Therefore, a dose-response experiment is recommended, with concentrations ranging from 0.1 μM to 10 μM, to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: It is crucial to determine a non-toxic concentration range for this compound before proceeding with iron uptake inhibition assays. A standard cytotoxicity assay, such as the MTT or Trypan Blue exclusion assay, should be performed. For example, it has been reported that this compound at a concentration of 10 μM for 24 hours showed no cytotoxicity in HepG2 cells[1]. However, this should be verified in your specific cell model.
Q3: What are the known off-target effects of this compound?
A3: Some studies indicate potential off-target effects for small molecule inhibitors of DMT1. For instance, this compound has been shown to inhibit CYP3A4 activity by 44% at a concentration of 10 μM[1]. Researchers should consider potential interactions with other cellular pathways and, if necessary, perform counter-screening assays to assess specificity.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the solid powder should be stored at -20°C for up to three years. The stock solution in DMSO can be stored at -80°C for up to two years or -20°C for up to one year[1]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in iron uptake assay results. | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of reagents. | |
| Temperature fluctuations during incubation. | Maintain a constant and optimal temperature throughout the experiment. | |
| No significant inhibition of iron uptake observed. | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Incorrect assay conditions (e.g., pH). | DMT1-mediated iron transport is pH-dependent. Ensure the assay buffer is at the optimal pH (typically acidic) for DMT1 activity[2]. | |
| Inactive inhibitor. | Verify the proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Observed cell death or morphological changes. | Inhibitor concentration is too high, leading to cytotoxicity. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use concentrations below this threshold for iron uptake experiments. |
| Off-target effects of the inhibitor. | Investigate potential off-target effects and consider using a lower concentration or a different DMT1 inhibitor. | |
| Inconsistent results between different iron uptake assay methods (e.g., ⁵⁵Fe vs. Calcein Quenching). | Different sensitivities of the assays. | The calcein quench assay can be highly sensitive and may be influenced by factors other than direct DMT1 inhibition, such as membrane depolarization[3]. Cross-validate findings with a more direct method like a radioactive iron uptake assay. |
| Quenching artifacts in the calcein assay. | Ensure proper controls are included to account for any non-specific fluorescence quenching by the compound itself. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various small molecule DMT1 inhibitors.
| Inhibitor | IC50 (μM) | Assay Method | Cell Line | Reference |
| This compound | 0.83 | Not Specified | Not Specified | [1] |
| NSC306711 | ~5-20 | NTBI Uptake | Not Specified | [2] |
| NSC75600 | ~5-20 | NTBI Uptake | Not Specified | [2] |
| XEN601 | 0.014 | Voltage Clamp | HEK293 | [3] |
| XEN602 | 0.280 | Voltage Clamp | HEK293 | [3] |
| Ferristatin | Not Specified | Calcein Quench | Not Specified | [3] |
| Trifluoromethylsulfone 1a | 64.5 | ⁵⁵Fe²⁺ Uptake | HEK293 | [4] |
Experimental Protocols
Protocol 1: Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay
This protocol is adapted from established methods for measuring DMT1-mediated iron uptake[2].
Materials:
-
Cells stably overexpressing DMT1 (e.g., HEK293T-DMT1)
-
Uptake Buffer (e.g., MES-buffered saline, pH 6.75)
-
⁵⁵FeCl₃ (radiolabeled iron)
-
Ascorbic acid
-
This compound
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate DMT1-expressing cells in a suitable multi-well plate and grow to confluence.
-
Inhibitor Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) in uptake buffer for a specified time (e.g., 20 minutes) at 37°C.
-
Iron Uptake: Prepare the uptake solution containing 1 μM ⁵⁵FeCl₃ and a 50-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺. Add the uptake solution to the wells and incubate for 20 minutes at 37°C.
-
Stopping the Assay: To stop the iron uptake, place the plate on ice and wash the cells multiple times with ice-cold PBS to remove extracellular ⁵⁵Fe²⁺.
-
Quantification: Lyse the cells and measure the cell-associated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Calcein Fluorescence Quenching Assay
This protocol is based on the principle that intracellular free iron quenches the fluorescence of the dye calcein[2][5].
Materials:
-
Cells expressing DMT1
-
Calcein-AM (acetoxymethyl ester)
-
Serum-free and phenol red-free DMEM
-
Uptake Buffer (pH 6.75)
-
FeCl₂
-
Ascorbic acid
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Loading: Culture cells in a black, clear-bottom 24-well plate. Load the cells with 0.25 μM Calcein-AM in serum-free, phenol red-free DMEM for 1 hour at 37°C.
-
Washing: Wash the cells to remove extracellular Calcein-AM.
-
Baseline Fluorescence: Measure the baseline fluorescence (Fd) using a fluorescence plate reader.
-
Inhibitor Incubation: Incubate the cells with this compound (or vehicle control) in uptake buffer for 30 minutes at 37°C.
-
Iron-induced Quenching: Add a solution of 1 μM FeCl₂ and 50 μM ascorbic acid to the wells.
-
Final Fluorescence: After a 20-minute incubation period, measure the final fluorescence (Ff).
-
Data Analysis: Calculate the percentage of fluorescence quenching using the formula: ((Fd - Ff) / Fd) * 100. Compare the quenching in inhibitor-treated wells to the control wells.
Signaling Pathways and Experimental Workflows
DMT1-Mediated Iron Uptake and Downstream Signaling
Divalent Metal Transporter 1 (DMT1) plays a crucial role in cellular iron import. Once ferrous iron (Fe²⁺) is transported into the cell, it enters the labile iron pool and can influence various signaling pathways.
Caption: DMT1-mediated iron uptake and its influence on downstream signaling pathways.
Description: DMT1 facilitates the transport of extracellular ferrous iron (Fe²⁺) into the cell, increasing the intracellular labile iron pool. This can lead to the activation of the CDK1-JAK1-STAT3 signaling pathway, promoting cell proliferation, particularly in colorectal cancer[6][7][8]. Intracellular iron levels also modulate NOTCH signaling, influencing cell fate decisions[9][10][11]. The expression and activity of DMT1 are regulated, in part, by ubiquitination, which targets the transporter for degradation[12]. This compound acts by directly inhibiting the transport function of DMT1.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for iron uptake inhibition experiments.
Caption: Workflow for optimizing this compound concentration.
Description: This workflow begins with the selection of an appropriate cell line. The first critical step is to perform a cytotoxicity assay to identify a range of non-toxic concentrations for this compound. Using this information, a dose-response iron uptake assay is conducted to determine the IC50 value. Based on these results, an optimal, non-toxic inhibitory concentration is selected for use in subsequent downstream functional experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron-responsive element of Divalent metal transporter 1 (Dmt1) controls Notch-mediated cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. The DMT1 isoform lacking the iron-response element regulates normal and malignant hematopoiesis via NOTCH pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DMT1 Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering a lack of effect with DMT1 inhibitors, specifically "DMT1 blocker 2," in their experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My this compound is showing no inhibitory effect in my assay. What are the initial troubleshooting steps?
Answer: When an inhibitor fails to produce the expected effect, it is crucial to systematically verify the core components of the experiment. Start with the inhibitor itself, then move to the assay conditions and the biological system.
-
Inhibitor Integrity and Handling:
-
Solubility: Confirm that "this compound" is fully dissolved. Poor solubility is a common reason for lack of activity. Consider preparing a fresh stock solution in an appropriate solvent like DMSO.
-
Storage and Stability: "this compound" should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year)[1]. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Concentration: Double-check all dilution calculations. Ensure the final concentration in the assay is sufficient to elicit an effect. The reported IC50 for "this compound" is 0.83 μM, so a concentration range around this value should be tested[1].
-
-
Assay Conditions:
-
pH: DMT1 is a proton (H+)/Fe2+ co-transporter, and its activity is strongly stimulated by acidic pH (optimally around pH 5.5-6.0)[2][3]. Ensure your assay buffer has the correct pH to support robust DMT1 activity, which is necessary to observe inhibition.
-
Substrate: DMT1 transports the ferrous (Fe2+) form of iron. Assays must include a reducing agent, such as ascorbic acid, to ensure iron remains in the Fe2+ state[4].
-
Controls: Always include a positive control (a known DMT1 inhibitor, if available) and a negative/vehicle control (e.g., DMSO) to validate the assay's performance[4][5].
-
-
Biological System:
-
DMT1 Expression: Confirm that your cell line expresses sufficient levels of DMT1. Some cell lines may have low endogenous expression[3]. Consider using a cell line stably overexpressing DMT1 or inducing expression if using an inducible system[4][6].
-
Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter transporter expression and function.
-
Question: I am using a calcein quench assay. Are there any specific artifacts I should be aware of?
Answer: Yes, the calcein quench assay is highly sensitive but prone to artifacts. A lack of apparent inhibition might be masked by other effects of the compound.
-
Mechanism of Quench Inhibition: The assay measures iron influx by the quenching of calcein fluorescence. However, compounds can inhibit this quenching through mechanisms other than direct DMT1 blockade[3].
-
Membrane Depolarization: DMT1-mediated transport is electrogenic. Compounds that depolarize the cell membrane will reduce the driving force for iron transport, appearing as "inhibition" in the assay. Conversely, if your blocker has an unexpected hyperpolarizing effect, it could counteract its inhibitory action.
-
Redox Effects: Some compounds can alter the cellular redox state, which can interfere with the assay results[3][4].
-
Metal Chelation: Some compounds inhibit iron uptake simply by chelating the iron in the assay medium, making it unavailable for transport. This is not a direct inhibition of DMT1[7].
To confirm direct inhibition, it is highly recommended to validate findings from a calcein quench assay with a more direct method, such as a radioisotope (55Fe2+) uptake assay or voltage clamp studies[3].
Question: Could the specific DMT1 isoform in my system be a factor?
Answer: Yes, the DMT1 gene (SLC11A2) produces multiple isoforms through alternative splicing and the use of alternative promoters[2]. These isoforms have different N- and C-termini, which can direct them to different subcellular locations (e.g., plasma membrane vs. recycling endosomes) and subject them to different regulatory mechanisms, such as post-translational modification by ubiquitination[2][6]. While "this compound" is described as a direct inhibitor, isoform-specific differences in accessibility or conformation could potentially influence its efficacy. Ensure the isoform predominantly expressed in your model system is relevant to your research question.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Divalent Metal Transporter 1 (DMT1) | [1] |
| IC50 | 0.83 μM | [1] |
| Mechanism | Direct Inhibitor | [1] |
| Storage (Stock) | -80°C (2 years); -20°C (1 year) | [1] |
| In Vivo Effect | Blocks iron uptake by enterocytes in rats | [1] |
Table 2: General Troubleshooting Checklist for DMT1 Inhibition Assays
| Checkpoint | Potential Cause of "No Effect" | Recommended Solution |
| Inhibitor | Degraded due to improper storage/handling. | Prepare fresh stock solution from powder. Aliquot and store at -80°C. Avoid freeze-thaw cycles. |
| Inaccurate concentration. | Verify all calculations and pipette calibrations. Perform a dose-response curve. | |
| Poor solubility in assay buffer. | Check final DMSO concentration (typically <0.5%). Visually inspect for precipitation. | |
| Assay Buffer | Sub-optimal pH for DMT1 activity. | Prepare fresh buffer and confirm pH is acidic (e.g., pH 5.5-6.5). |
| Absence of a reducing agent. | Add fresh ascorbic acid (e.g., 50-100 µM) to keep iron in the Fe2+ state. | |
| Interfering substances (e.g., EDTA, certain detergents). | Review buffer composition. EDTA (>0.5 mM) can interfere with assays[8]. | |
| Cell System | Low or no DMT1 expression. | Perform Western blot or qPCR to confirm DMT1 protein/mRNA levels. Use an overexpression system if necessary. |
| Poor cell health or high passage number. | Use cells at low passage (<20). Ensure viability is >95%. | |
| Controls | Assay system is not working. | Run a positive control inhibitor to confirm the assay can detect inhibition. |
| High background signal. | Measure signal in cells not expressing DMT1 or in the presence of a large excess of non-radioactive iron. |
Experimental Protocols & Visualizations
Protocol 1: Cell-Based 55Fe2+ Uptake Assay
This protocol provides a direct measure of DMT1-mediated iron transport.
-
Cell Plating: Seed cells (e.g., HEK293 cells stably expressing DMT1) in 24-well plates to achieve 80-90% confluency on the day of the experiment.
-
Pre-incubation: Gently wash cells twice with pre-warmed uptake buffer (e.g., MES-buffered saline, pH 6.0-6.75).
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Inhibitor Addition: Add uptake buffer containing various concentrations of "this compound" or vehicle control (e.g., DMSO) to the wells. Incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the uptake solution, which consists of uptake buffer containing 55FeCl3 (e.g., 1 µM) and a reducing agent like ascorbic acid (50-100 µM)[4].
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Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Ensure the uptake is within the linear range.
-
Stop Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold stop buffer (e.g., PBS containing 1 mM EDTA).
-
Cell Lysis: Lyse the cells in each well (e.g., with 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. Normalize counts to protein concentration for each sample.
Caption: Workflow for a radioactive 55Fe2+ uptake assay.
Protocol 2: Calcein-AM Fluorescence Quench Assay
This protocol provides a high-throughput method to assess iron uptake.
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Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency.
-
Calcein Loading: Wash cells with a suitable buffer (e.g., HBSS). Load cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Calcein-AM is a cell-permeant dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases.
-
Wash: Wash cells twice to remove extracellular Calcein-AM.
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Inhibitor Addition: Add buffer containing "this compound" or vehicle control.
-
Baseline Reading: Place the plate in a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). Read the baseline fluorescence for 1-2 minutes.
-
Initiate Quench: Add a solution of FeSO4 complexed with a weak chelator (e.g., nitrilotriacetic acid) and a reducing agent (ascorbic acid).
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Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity. Iron influx into the cells will quench the calcein signal.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rates in inhibitor-treated wells to vehicle-treated wells.
Caption: Simplified signaling pathway of DMT1-mediated iron import.
Caption: Logical troubleshooting workflow for an ineffective DMT1 blocker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Interpreting Unexpected Results with DMT1 Blocker 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "DMT1 blocker 2." The information is designed to help you interpret unexpected experimental outcomes and refine your study design.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected signs of toxicity after treatment with "this compound." Is this compound cytotoxic?
A1: "this compound" has been reported to have no cytotoxic effects on HepG2 cells at a concentration of 10 µM over a 24-hour period.[1][2] However, cytotoxicity can be cell-type specific. We recommend performing a dose-response and time-course cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with your specific cell line to determine the optimal non-toxic concentration for your experiments.
Q2: I am observing a significant reduction in cellular iron uptake, but it doesn't correlate with the expected phenotypic outcome in my model. What could be the reason?
A2: While "this compound" is a direct inhibitor of DMT1, several factors could contribute to this discrepancy:
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Alternative Iron Uptake Pathways: Cells can utilize other mechanisms for iron uptake, such as the transferrin receptor pathway or other metal transporters like ZIP14.[3][4] Your cell model might rely more heavily on these alternative pathways, diminishing the effect of DMT1 inhibition.
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Intracellular Iron Stores: Cells maintain intracellular iron stores in ferritin. If your cells have sufficient iron reserves, the immediate effects of blocking DMT1-mediated uptake might be masked.
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Experimental Timeline: The phenotypic consequences of iron deprivation may take longer to manifest than the initial reduction in uptake. Consider extending the duration of your experiment.
Q3: I'm seeing unexpected changes in signaling pathways that are not directly related to iron metabolism. Could "this compound" have off-target effects?
A3: Yes, off-target effects are a possibility. "this compound" has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4) by 44% at a concentration of 10 µM.[1][2] CYP3A4 is involved in the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of this enzyme could lead to unexpected alterations in various signaling pathways. We recommend cross-referencing your observed pathway changes with known CYP3A4 substrates and downstream effects.
Q4: My results suggest that "this compound" is affecting the homeostasis of other divalent metals, such as zinc or manganese. Is this plausible?
A4: Yes, this is a plausible scenario. Divalent Metal Transporter 1 (DMT1) is known to transport other divalent cations in addition to iron, including manganese (Mn2+), cadmium (Cd2+), and to a lesser extent, zinc (Zn2+). Therefore, inhibiting DMT1 with "this compound" could inadvertently disrupt the cellular homeostasis of these other metals, leading to unexpected experimental outcomes.
Q5: The inhibitory effect of "this compound" seems to be less potent than expected based on its IC50 value. What could be causing this?
A5: The reported IC50 of 0.83 µM for "this compound" is a measure of its potency in a specific assay system.[2] Several factors can influence its apparent potency in your experiments:
-
pH of the Culture Medium: DMT1 is a proton-coupled transporter, and its activity is pH-dependent, with optimal function at a more acidic pH.[5] Variations in the pH of your experimental buffer or culture medium can affect DMT1 activity and consequently the apparent potency of the inhibitor.
-
Presence of Competing Ions: High concentrations of other divalent cations that are also transported by DMT1 could compete with iron for transport, potentially altering the observed inhibitory effect of "this compound."
-
DMT1 Isoform Expression: Different isoforms of DMT1 exist and may have varying sensitivities to inhibitors. The specific isoform profile of your cell model could influence the blocker's effectiveness.[4]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.83 µM | Not Specified | [2] |
| Cytotoxicity | No cytotoxicity observed at 10 µM for 24h | HepG2 | [1][2] |
| Off-Target Effect | 44% inhibition of CYP3A4 activity at 10 µM | Not Specified | [1][2] |
Key Experimental Protocols
Cellular Iron Uptake Assay (using Calcein-AM)
This protocol provides a general framework for measuring cellular iron uptake. Optimization for specific cell types and experimental conditions is recommended.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent cations, including iron. A decrease in calcein fluorescence is proportional to an increase in intracellular labile iron.
Materials:
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Cells of interest
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"this compound"
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Calcein-AM
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Iron source (e.g., Ferric Ammonium Citrate)
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere and grow to the desired confluency.
-
Calcein Loading: Wash the cells with HBSS and then incubate them with Calcein-AM (typically 0.5-1 µM) in HBSS for 30 minutes at 37°C in the dark.
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Inhibitor Pre-treatment: Wash the cells to remove excess Calcein-AM. Pre-incubate the cells with various concentrations of "this compound" or vehicle control in HBSS for 30-60 minutes.
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Iron Challenge: Add the iron source to the wells to initiate iron uptake.
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Fluorescence Measurement: Immediately measure the calcein fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time.
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Data Analysis: The rate of fluorescence quenching reflects the rate of iron uptake. Compare the rates between vehicle-treated and "this compound"-treated cells to determine the inhibitory effect.
Visualizations
Caption: DMT1-mediated iron uptake pathway and the inhibitory action of "this compound".
Caption: Troubleshooting workflow for interpreting unexpected results with "this compound".
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 5. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of "DMT1 Blocker 2" for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with "DMT1 blocker 2," particularly concerning its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a potent and direct inhibitor of the Divalent Metal Transporter 1 (DMT1).[1] DMT1 is a key protein responsible for the absorption of dietary non-heme iron in the intestine and is also involved in iron transport within cells.[2][3][4] By inhibiting DMT1, "this compound" effectively reduces iron uptake. It has an IC50 of 0.83 μM and has been shown to block iron absorption by enterocytes in in vivo models.[1]
Q2: I am observing low or inconsistent efficacy of "this compound" in my oral gavage animal studies. What could be the underlying issue?
Q3: What are the common formulation strategies to improve the oral bioavailability of compounds like "this compound"?
A3: For poorly soluble compounds, several formulation strategies can be employed to enhance oral bioavailability. These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug particles can improve dissolution rate. Techniques include micronization and nanomilling.[6][8]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
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Lipid-Based Formulations: These formulations can improve absorption by utilizing the body's natural lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.[5][6][8]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[5][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the in vivo use of "this compound".
Problem 1: Low Systemic Exposure After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the solubility of "this compound" in relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Formulation Enhancement: If solubility is low, consider the formulation strategies outlined in the FAQs, such as creating a nanosuspension or a lipid-based formulation. |
| Low Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of the compound. 2. Prodrug Approach: If permeability is a limiting factor, a potential long-term strategy could involve designing a prodrug of "this compound" to enhance its transport across the intestinal epithelium. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of "this compound" using liver microsomes or hepatocytes from the animal species used in your studies. 2. Route of Administration Comparison: Compare the pharmacokinetic profile after oral and intravenous (IV) administration to determine the absolute bioavailability and the extent of first-pass metabolism. |
Problem 2: High Variability in Animal Study Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the dosing formulation. For suspensions, ensure uniform particle size and prevent aggregation. 2. Formulation Stability: Assess the stability of the formulation over the duration of the experiment. |
| Physiological Factors in Animals | 1. Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly affect drug absorption. 2. Animal Strain and Health: Use a consistent strain and ensure the animals are healthy and within a specific age and weight range. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of "this compound"
Objective: To prepare a nanosuspension of "this compound" to improve its dissolution rate and oral bioavailability.
Materials:
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"this compound"
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Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a 1% (w/v) solution of the stabilizer in deionized water.
-
Disperse "this compound" in the stabilizer solution to create a pre-suspension. The concentration of the drug will depend on the desired final concentration.
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Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with appropriate milling media.
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Analyze the particle size of the resulting nanosuspension using dynamic light scattering (DLS). The target particle size is typically below 500 nm for improved bioavailability.
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of "this compound".
Materials:
-
Caco-2 cells
-
Transwell inserts
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"this compound"
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Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Control compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of "this compound" and control compounds in the transport buffer.
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To measure apical to basolateral (A-B) permeability, add the drug solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.
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Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
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To measure basolateral to apical (B-A) permeability, add the drug solution to the basolateral side and collect samples from the apical side.
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Quantify the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of "this compound" (Hypothetical Data for Illustrative Purposes)
| Parameter | Value | Significance |
| IC50 (DMT1 inhibition) | 0.83 µM[1] | Potent inhibitor of the target. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Low solubility, likely leading to dissolution-rate limited absorption. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10^-6 cm/s | Low to moderate permeability. |
| Oral Bioavailability (Rat) | < 5% | Poor absorption and/or high first-pass metabolism. |
| Plasma Protein Binding | > 99% | High binding may limit the free drug concentration available for therapeutic effect. |
Table 2: Comparison of Formulation Strategies for Improving Oral Exposure of a Poorly Soluble Compound (Illustrative Data)
| Formulation | Dosing Vehicle | Cmax (ng/mL) | AUC (ng*h/mL) | Fold Increase in Exposure (vs. Suspension) |
| Suspension | 0.5% Methylcellulose | 50 ± 15 | 200 ± 60 | 1 |
| Nanosuspension | 1% Poloxamer 188 | 150 ± 40 | 750 ± 150 | 3.75 |
| Lipid-Based (SEDDS) | Labrasol/Capryol | 300 ± 70 | 1800 ± 400 | 9 |
Visualizations
DMT1 Signaling Pathway and Inhibition
Caption: Intestinal iron absorption pathway and the inhibitory action of "this compound".
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for troubleshooting and improving the oral bioavailability of a drug candidate.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing the journey of an orally administered drug to systemic circulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Calcein Quench Assay for DMT1 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the calcein quench assay to measure the activity of the Divalent Metal Transporter 1 (DMT1).
Troubleshooting Guide
This guide addresses common issues encountered during the calcein quench assay for DMT1 activity in a question-and-answer format.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| CQ-01 | Why is my baseline calcein fluorescence signal weak or absent? | 1. Inefficient Calcein-AM Loading: Cells may not be taking up or hydrolyzing calcein-AM effectively. 2. Calcein Leakage: The de-esterified calcein may be leaking out of the cells. 3. Incorrect Filter/Wavelength Settings: The fluorometer is not set to the optimal excitation and emission wavelengths for calcein. 4. Cell Death: A high percentage of non-viable cells will not retain calcein. | 1. Optimize calcein-AM concentration (typically 0.1-1 µM) and incubation time (usually 15-30 minutes at 37°C). Ensure the calcein-AM stock solution is fresh and has been stored properly (protected from light and moisture).[1][2][3] 2. Include an anion transporter inhibitor, such as probenecid (1-2.5 mM), in the loading and assay buffers to prevent calcein efflux.[4] 3. Set the fluorometer to an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm.[1][3] 4. Check cell viability using a method like trypan blue exclusion. Ensure gentle handling of cells during the experiment. |
| CQ-02 | Why is there high background fluorescence? | 1. Extracellular Calcein-AM Hydrolysis: Esterases present in the serum of the culture medium can cleave calcein-AM extracellularly. 2. Incomplete Washing: Residual extracellular calcein-AM or hydrolyzed calcein can contribute to background signal. | 1. Perform calcein-AM loading in serum-free medium.[5] 2. Wash cells thoroughly with a suitable buffer (e.g., Hanks' Balanced Salt Solution or a HEPES-buffered saline) after loading to remove any extracellular dye.[1] |
| CQ-03 | I'm not observing any fluorescence quenching upon addition of iron. | 1. Low or Absent DMT1 Activity: The cells may not express functional DMT1, or the experimental conditions are not conducive to its activity. 2. Iron Oxidation: The ferrous iron (Fe2+), the substrate for DMT1, may have been oxidized to ferric iron (Fe3+), which is not transported by DMT1. 3. Incorrect pH: DMT1 is a proton-coupled transporter, and its activity is pH-dependent.[6] | 1. Use a positive control cell line known to express high levels of DMT1. If using a transient transfection system, verify expression by Western blot or immunofluorescence. 2. Prepare fresh iron solutions immediately before use. Include a reducing agent, such as ascorbic acid (typically at a 10 to 100-fold molar excess to iron), in the iron solution to maintain it in the ferrous state. 3. The extracellular buffer should be acidic (pH 5.5-6.5) to facilitate DMT1-mediated iron uptake.[6] |
| CQ-04 | The fluorescence quenching is highly variable between wells/replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable fluorescence signals. 2. Inaccurate Reagent Addition: Pipetting errors can lead to different final concentrations of calcein-AM or iron. 3. Edge Effects in Microplates: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. | 1. Ensure a homogenous cell suspension and use appropriate cell counting methods to seed cells evenly. 2. Use calibrated pipettes and ensure proper mixing of reagents in each well. 3. Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation from the experimental wells. |
| CQ-05 | The fluorescence signal is unstable and drifts over time, even before adding iron. | 1. Photobleaching: Continuous exposure to excitation light can cause the fluorophore to fade. 2. Calcein Leakage: As mentioned in CQ-01, slow leakage of calcein can cause a gradual decrease in fluorescence. 3. Changes in Cell Morphology or Adherence: Cells may be detaching from the plate, leading to a loss of signal. | 1. Minimize the exposure of the cells to the excitation light. Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio. 2. Include probenecid in the assay buffer.[4] 3. Ensure cells are well-adhered before starting the assay. Handle the plate gently to avoid disturbing the cell monolayer. |
Frequently Asked Questions (FAQs)
1. What is the principle of the calcein quench assay for measuring DMT1 activity?
The calcein quench assay is a fluorescence-based method to measure the influx of divalent metal ions, such as iron (Fe2+), into cells. The assay relies on the following steps:
-
Cells are loaded with a non-fluorescent, cell-permeable form of calcein, called calcein-AM.[7]
-
Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, converting it into the fluorescent and cell-impermeable calcein.[2][7]
-
The fluorescence of intracellular calcein is quenched upon binding to divalent metal ions like Fe2+.
-
When DMT1 is active, it transports Fe2+ from the extracellular medium into the cytoplasm, leading to a decrease (quenching) of the calcein fluorescence. The rate and extent of this fluorescence quenching are proportional to the DMT1 activity.
2. What are the optimal excitation and emission wavelengths for calcein?
The optimal excitation wavelength for calcein is approximately 494 nm, and the optimal emission wavelength is approximately 517 nm.[1][3]
3. What concentration of calcein-AM should I use?
The optimal concentration of calcein-AM can vary depending on the cell type. A starting concentration of 0.1-1 µM is generally recommended.[2] It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell line that gives a bright signal with low background.
4. Why is an acidic extracellular pH necessary for the assay?
DMT1 is a proton-coupled transporter, meaning it co-transports protons (H+) along with divalent metal ions like Fe2+.[6] An acidic extracellular environment (e.g., pH 5.5-6.5) provides the proton gradient that drives the transport of Fe2+ into the cell, thus being essential for optimal DMT1 activity.
5. Can I use other divalent metals besides iron in this assay?
Yes, DMT1 can transport other divalent metals such as manganese (Mn2+), cobalt (Co2+), and cadmium (Cd2+), which also quench calcein fluorescence.[8][9] However, the affinity of DMT1 for these ions may differ from that for iron.
6. Does the calcein assay measure the total intracellular iron?
No, the calcein assay primarily measures the "labile iron pool" (LIP) in the cytosol. It does not measure iron that is tightly bound to proteins (like ferritin) or iron within acidic organelles such as lysosomes, as calcein's fluorescence and iron-binding capacity are pH-sensitive and significantly reduced at low pH.
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for the calcein quench assay for DMT1.
| Parameter | Typical Value/Range | Cell Type(s) | Notes |
| Calcein-AM Concentration | 0.1 - 1 µM | Various | Optimal concentration should be determined empirically for each cell line. |
| Loading Time | 15 - 30 minutes | Various | Longer incubation times may be necessary for some cell types.[2] |
| Extracellular pH for Transport | 5.5 - 6.5 | Various | Acidic pH is crucial for DMT1 activity.[6] |
| Fe2+ Concentration | 1 - 100 µM | Various | The concentration can be varied to determine the kinetics of transport. |
| Ascorbic Acid to Fe2+ Molar Ratio | 10:1 to 100:1 | Various | To maintain iron in its reduced (Fe2+) state. |
| K0.5 for Fe2+ (DMT1) | ~1.4 µM | HEK293 cells | Apparent affinity of DMT1 for ferrous iron. |
Experimental Protocols
Detailed Protocol for Calcein Quench Assay of DMT1 Activity
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells expressing DMT1 (e.g., transfected HEK293 cells)
-
Culture medium (serum-free for loading)
-
Calcein-AM (stock solution in DMSO)
-
Probenecid (stock solution in NaOH)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MES buffer (for acidic transport buffer)
-
Ferrous sulfate (FeSO4) or Ferrous ammonium sulfate
-
Ascorbic acid
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with bottom-reading capabilities and appropriate filters.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells under standard conditions until they reach the desired confluency.
-
-
Preparation of Reagents:
-
Loading Buffer: Prepare serum-free medium containing 1 µM calcein-AM and 1 mM probenecid. Prepare this solution fresh.
-
Wash Buffer: Prepare HBSS or a similar physiological buffer containing 1 mM probenecid.
-
Transport Buffer: Prepare a MES-buffered saline (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM MES, 10 mM Glucose) and adjust the pH to the desired acidic value (e.g., pH 6.0).
-
Iron Solution: Immediately before use, prepare a concentrated stock of FeSO4 in deionized water. Dilute this stock into the Transport Buffer to the final desired concentrations. Add a 100-fold molar excess of ascorbic acid to the final iron solution to maintain iron in the Fe2+ state.
-
-
Calcein Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of the Loading Buffer to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the Loading Buffer.
-
Wash the cells twice with 200 µL of Wash Buffer to remove any extracellular calcein-AM.
-
-
Fluorescence Measurement:
-
Add 100 µL of Transport Buffer to each well.
-
Place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Set the reader to excite at ~494 nm and measure emission at ~517 nm.
-
Record the baseline fluorescence for a few minutes to ensure the signal is stable.
-
Program the plate reader to inject the iron solution (e.g., 20 µL of a 6X concentrated solution) into each well.
-
Immediately after injection, begin kinetic measurements of fluorescence quenching, taking readings every 15-30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, normalize the fluorescence data to the baseline fluorescence before the addition of iron (F/F0).
-
The rate of fluorescence quenching (the initial slope of the F/F0 vs. time curve) is proportional to the rate of iron uptake.
-
Compare the rates of quenching between different experimental conditions (e.g., with and without a DMT1 inhibitor) to determine DMT1-specific activity.
-
Visualizations
Mechanism of the Calcein Quench Assay for DMT1 Activity
Caption: Mechanism of the calcein quench assay for DMT1 activity.
Experimental Workflow for the Calcein Quench Assay
Caption: Experimental workflow of the calcein quench assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay problems.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcein AM, Cell-permeant Green Dye, 1 mL - FAQs [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How does calcein AM work? | AAT Bioquest [aatbio.com]
- 8. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Animal Studies with DMT1 Blocker 2
Welcome to the technical support center for researchers utilizing "DMT1 blocker 2" and other Divalent Metal Transporter 1 (DMT1) inhibitors in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a direct inhibitor of Divalent Metal Transporter 1 (DMT1), a key protein responsible for the absorption of dietary non-heme iron and the transport of iron out of endosomes within cells.[1][2] By blocking DMT1, this compound reduces iron uptake and can be used to study the physiological roles of DMT1 and the effects of iron limitation in various disease models.[1]
Q2: What are the common sources of variability in animal studies using DMT1 inhibitors?
A2: Variability in animal studies can arise from several factors:
-
Experimenter-related: Inconsistent handling, dosing technique (e.g., oral gavage), and measurement collection can introduce significant variability.
-
Animal-related: Inherent biological differences, even in inbred strains, such as genetics, age, sex, and microbiome composition, contribute to varied responses.[3]
-
Environmental factors: Differences in housing conditions, diet (especially iron content), and even the gender of animal handlers can influence experimental outcomes.
-
Compound-related: The physicochemical properties of the DMT1 inhibitor, such as solubility and stability, can affect its absorption and bioavailability, leading to variable exposures.[4][5]
Q3: How can I minimize variability in my animal studies?
A3: To minimize variability, consider the following:
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Standardize Procedures: Ensure all personnel are thoroughly trained on and consistently follow standardized protocols for animal handling, dosing, and data collection.
-
Randomization and Blinding: Randomly assign animals to treatment groups and, whenever possible, blind the experimenters to the treatment allocation to reduce bias.[6]
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Control Environmental Factors: Maintain consistent housing conditions, including diet, light-dark cycles, and temperature. Be mindful of the iron content in the standard chow, as it can significantly impact the study's outcome.[7][8]
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Acclimatize Animals: Allow for a sufficient acclimatization period for animals to adjust to the facility and handling procedures before starting the experiment.
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Use Appropriate Statistical Methods: Employ robust statistical analyses that can account for and identify sources of variability.[6][9]
Q4: What are the known signaling pathways affected by DMT1 inhibition?
A4: DMT1-mediated iron transport has been shown to influence several signaling pathways, including:
-
JAK-STAT3 Signaling: In certain cancer models, intracellular iron transported by DMT1 can activate the JAK-STAT3 pathway, promoting cell proliferation. Inhibition of DMT1 can suppress this pathway.[10][11][12][13]
-
NOTCH Signaling: DMT1, particularly the non-IRE isoform, has been implicated in the regulation of NOTCH signaling, which is crucial for cell fate decisions in normal and malignant hematopoiesis.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentrations of the DMT1 inhibitor within the same treatment group.
-
Inconsistent dose-response relationships.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | - Ensure all personnel are proficient in oral gavage to minimize stress and ensure consistent delivery to the stomach.[19] - Consider using sucrose-coated gavage needles to reduce stress and improve animal compliance.[20] - Verify the correct placement of the gavage tube to avoid accidental administration into the trachea. |
| Poor Compound Solubility/Stability | - Confirm the solubility of the DMT1 inhibitor in the chosen vehicle. - Prepare fresh dosing solutions daily to avoid degradation. - Consider using a different vehicle or formulation to improve solubility and stability. |
| Food Effects | - The presence of food in the stomach can alter drug absorption.[5] - Standardize the fasting period before dosing to ensure consistent gastric conditions. |
| Gastrointestinal (GI) Tract Variability | - Factors like GI motility and pH can vary between animals.[5] - While difficult to control, acknowledging this as a potential source of variability is important for data interpretation. |
Issue 2: Inconsistent or Unexpected Efficacy Results
Symptoms:
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Lack of a clear dose-dependent effect on iron metabolism markers (e.g., serum iron, transferrin saturation).
-
High variability in efficacy endpoints between animals in the same group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dietary Iron Content | - The amount of iron in the chow can significantly impact the efficacy of a DMT1 inhibitor.[7][8][21] - Use a standardized diet with a known and consistent iron concentration across all study arms. - For some studies, an iron-deficient diet may be necessary to enhance the observable effects of the inhibitor. |
| Genetic Background of Animals | - Different mouse or rat strains can have variations in iron metabolism and drug response.[21] - Use a consistent and well-characterized animal strain for all experiments. |
| Off-Target Effects | - The inhibitor may have off-target effects that confound the results.[22] - Characterize the selectivity of your DMT1 inhibitor and consider control experiments to rule out off-target effects. |
| Timing of Sample Collection | - The timing of blood or tissue collection relative to the last dose is critical for accurately assessing the inhibitor's effect. - Establish a consistent and appropriate time point for sample collection based on the known pharmacokinetics of the compound. |
Quantitative Data Summary
The following tables summarize in vivo data for two example DMT1 inhibitors.
Table 1: In Vivo Efficacy of DMT1 Inhibitors in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Result | Reference |
| XEN602 | Iron-hyperabsorption rat model | Single oral dose | Inhibition of acute iron uptake | ED50 = 0.8 mg/kg | [23] |
| XEN602 | Chronic iron overload rat model | Daily oral dosing for >2 weeks | Reduction in liver and spleen iron | >50% reduction | [10][24] |
| NSC306711 (Ferristatin) | Rat | 0.2, 10, or 40 mg/kg twice daily for 2 or 4 days | Not specified for efficacy | - | [18] |
Table 2: In Vivo Safety and Tolerability of DMT1 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Safety Observations | Result | Reference |
| XEN602 | Rat | High oral doses (240-480 µmol/kg) | Assessment of maximum tolerated dose | Well-tolerated with low systemic exposure | [25] |
| XEN602 | Rat and Pig | Efficacious doses | Effect on other divalent cations | No effect on tissue content of other divalent cations except cobalt | [10][23][24][26] |
| NSC306711 (Ferristatin) | Rat | Up to 40 mg/kg for 4 days | Serum ALT and AST | Slight elevation of ALT at the highest dose; no significant effect on AST | [18] |
Experimental Protocols
Protocol 1: Acute Iron Challenge Model in Rats (adapted from XEN602 studies)
Objective: To evaluate the acute in vivo efficacy of a DMT1 inhibitor in reducing dietary iron absorption.
Materials:
-
Male Sprague-Dawley rats
-
Iron-deficient diet (e.g., 2 ppm iron)
-
DMT1 inhibitor ("this compound")
-
Vehicle for DMT1 inhibitor
-
Iron challenge solution (e.g., ferrous sulfate in sterile water)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Induction of Iron Deficiency: Place rats on an iron-deficient diet for 4 weeks to upregulate intestinal DMT1 expression.[14]
-
Dosing:
-
Fast the rats for a standardized period (e.g., 4-6 hours) before dosing.
-
Administer the DMT1 inhibitor or vehicle via oral gavage at the desired doses.
-
-
Iron Challenge:
-
One hour after compound administration, administer a standardized oral iron challenge to all animals.
-
-
Blood Collection:
-
Collect blood samples at a predetermined time point after the iron challenge (e.g., 2-4 hours) to measure serum iron levels.
-
-
Analysis:
-
Analyze serum iron concentrations to determine the effect of the DMT1 inhibitor on acute iron absorption.
-
Protocol 2: Oral Gavage of a Small Molecule Inhibitor in Mice
Objective: To administer a precise oral dose of a small molecule inhibitor to mice.
Materials:
-
Mice
-
Small molecule inhibitor solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse to immobilize its head and body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is met, withdraw and re-insert.
-
-
Dose Administration:
-
Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the solution from the syringe.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress, such as labored breathing.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. recommendations-to-improve-use-and-reporting-of-statistics-in-animal-experiments - Ask this paper | Bohrium [bohrium.com]
- 10. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - Repository of the Academy's Library [real.mtak.hu]
- 14. The DMT1 isoform lacking the iron-response element regulates normal and malignant hematopoiesis via NOTCH pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron-responsive element of Divalent metal transporter 1 (Dmt1) controls Notch-mediated cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. B.1.1 Control of cell identity by iron transporter Dmt1 | NWO [nwo.nl]
- 19. Hoggatt AF, Hoggatt J, Honerlaw M, Pelus LM. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. J Am Assoc Lab Anim Sci. 2010 May; 49(3):329-34. | HSCRB [hscrb.harvard.edu]
- 20. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary iron interacts with genetic background to influence glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
"DMT1 blocker 2" and potential interactions with other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT1 Blocker 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a direct inhibitor of the divalent metal transporter 1 (DMT1), a key protein responsible for the uptake of non-heme iron in the intestine and for iron transport within cells.[1][2][3] It functions by blocking the transport of ferrous iron (Fe²⁺) and other divalent cations across cell membranes.[2][4]
Q2: What is the IC₅₀ of this compound?
The reported half-maximal inhibitory concentration (IC₅₀) of this compound for DMT1 is 0.83 μM.[1]
Q3: Is this compound cytotoxic?
At a concentration of 10 μM, this compound has been shown to have no cytotoxic effects on HepG2 cells over a 24-hour period.[1]
Q4: Are there any known off-target effects or interactions with other proteins?
Yes, this compound has been observed to inhibit the activity of cytochrome P450 3A4 (CYP3A4) by 44% at a concentration of 10 μM.[1] This is a critical consideration for in vivo studies and potential drug-drug interactions. Researchers should exercise caution when co-administering compounds metabolized by CYP3A4.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of iron uptake in my cell-based assay.
-
Possible Cause 1: Incorrect pH of the uptake buffer.
-
Possible Cause 2: Oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).
-
Possible Cause 3: Low expression of DMT1 in the cell line.
-
Possible Cause 4: Issues with the inhibitor itself.
-
Troubleshooting Tip: Verify the concentration and integrity of your this compound stock solution. Improper storage may lead to degradation.
-
Problem 2: High background signal in my calcein quench assay.
-
Possible Cause 1: Cell membrane depolarization by the compound.
-
Troubleshooting Tip: Some compounds can depolarize the cell membrane, which can inhibit the electrogenic transport of iron by DMT1, leading to a false positive (a decrease in calcein quench not due to direct DMT1 inhibition).[5] Consider using an alternative assay, such as a radioactive ⁵⁵Fe²⁺ uptake assay or voltage clamp studies, to confirm direct inhibition of DMT1.[5][7]
-
-
Possible Cause 2: Non-specific quenching of calcein.
-
Troubleshooting Tip: Run a control experiment without cells to see if your compound quenches calcein directly.
-
Problem 3: Unexpected in vivo toxicity or altered pharmacokinetics of co-administered drugs.
-
Possible Cause: Inhibition of CYP3A4 by this compound.
-
Troubleshooting Tip: As this compound can inhibit CYP3A4, be aware of potential drug-drug interactions.[1] If you are using other compounds, check if they are substrates of CYP3A4. Consider performing pharmacokinetic studies to assess any potential interactions.
-
Quantitative Data Summary
| Inhibitor | IC₅₀ (μM) | Assay Type | Cell Line | Key Interactions/Notes | Reference |
| This compound | 0.83 | Not specified | CHO | Inhibits CYP3A4 by 44% at 10 μM. | [1] |
| NSC306711 | ~14.7 | ⁵⁵Fe uptake | HEK293T(DMT1) | Reversible and competitive inhibitor. | [2] |
| NSC75600 | >10 | ⁵⁵Fe uptake | HEK293T(DMT1) | Only partial blockade (~50%) at higher concentrations. | [2] |
| XEN602 | 0.004 (4 nM) | Calcein quench | Not specified | Potent, gut-restricted inhibitor with low systemic exposure. | [7][8] |
| Compound 1a | Weak inhibitor | ⁵⁵Fe uptake | HEK293 (DMT1) | Identified from a fragment-based screen. | [6] |
| Compound 2 | Weak inhibitor | ⁵⁵Fe uptake | HEK293 (DMT1) | Identified from a fragment-based screen. | [6] |
Experimental Protocols
1. ⁵⁵Fe²⁺ Uptake Assay
This protocol is adapted from methodologies used to characterize DMT1 inhibitors.[2]
-
Cell Culture: Culture cells stably overexpressing DMT1 (e.g., HEK293T-DMT1) in appropriate media. Seed cells in 24-well plates to reach confluence on the day of the experiment.
-
Preparation of Uptake Buffer: Prepare an uptake buffer with a pH of 6.75. A typical buffer contains 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, and 10 mM MES.
-
Inhibitor Incubation: Wash the cells with the uptake buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) in the uptake buffer for 20 minutes at 37°C.
-
Iron Uptake: Prepare a solution of 1 μM ⁵⁵FeCl₃ mixed with a 50-fold molar excess of ascorbic acid (50 μM) in the uptake buffer to reduce Fe³⁺ to Fe²⁺. Add this solution to the cells and incubate for 20 minutes at 37°C.
-
Washing: Stop the uptake by aspirating the radioactive solution and washing the cells three times with a cold stop buffer (e.g., PBS containing 10 mM EDTA).
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each well. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.
2. Calcein Quench Assay
This protocol is based on methods used for high-throughput screening of DMT1 inhibitors.[5][8]
-
Cell Culture: Plate cells overexpressing DMT1 in a 96-well black, clear-bottom plate.
-
Calcein Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with 0.25 μM calcein-AM for 1 hour at 37°C in serum-free media.
-
Washing: Wash the cells to remove extracellular calcein-AM.
-
Inhibitor Incubation: Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Iron Addition: Add a solution of ferrous iron (e.g., 50 μM FeSO₄ with ascorbate) to the wells. The influx of iron will quench the calcein fluorescence.
-
Data Analysis: Monitor the decrease in fluorescence over time. The rate of quenching is proportional to the rate of iron uptake. Calculate the percentage of inhibition based on the change in fluorescence in the presence of the inhibitor compared to the control.
Visualizations
Caption: Signaling pathway of DMT1-mediated iron transport and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent inhibition in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Why is my "DMT1 blocker 2" not dissolving properly?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DMT1 Blocker 2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly?
Poor dissolution of this compound is a common issue that can often be resolved by optimizing the solvent and preparation technique. Here are the primary factors to consider:
-
Inadequate Solvent Choice: this compound has specific solubility characteristics. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[1][2] For in vivo experiments, a co-solvent system is typically required.
-
Incorrect Solvent Preparation: When preparing solutions, especially for in vivo use, the order of solvent addition is critical. Typically, the compound should first be fully dissolved in DMSO before the addition of a second solvent like corn oil or a saline-based solution.
-
Precipitation During Dilution: The compound may precipitate out of solution when diluted into aqueous buffers for cell-based assays. Using a stock solution with a higher concentration of DMSO and ensuring rapid mixing during dilution can help mitigate this.
-
Low-Quality or Old DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-laden DMSO can significantly reduce the solubility of many compounds. Always use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.[1]
-
Insufficient Mechanical Agitation: The compound may require mechanical assistance to fully dissolve. Gentle heating and/or sonication can be effective in aiding dissolution, particularly if precipitation occurs during preparation.[1]
Troubleshooting Guide: Dissolution Issues
If you are encountering problems with dissolving this compound, please consult the following table for recommended solutions.
| Issue | Recommended Solution |
| Powder does not dissolve in the primary solvent (e.g., DMSO). | - Use fresh, anhydrous DMSO. - Vortex the solution for several minutes. - Use an ultrasonic bath to aid dissolution.[1][2] - Gentle warming of the solution may also be effective. |
| Precipitate forms when preparing a co-solvent formulation for in vivo use. | - Ensure the compound is fully dissolved in DMSO before adding the second solvent. - Add the second solvent gradually while vortexing. - Gentle heating and/or sonication can help to redissolve the precipitate.[1] |
| Precipitate forms when diluting the DMSO stock solution into an aqueous medium for cell-based assays. | - Increase the concentration of the DMSO stock solution to minimize the volume added to the aqueous medium. - Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing. - Consider using a surfactant like Tween-80 in your final solution, if compatible with your experimental design. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Concentration | Notes |
| In Vitro | ||
| DMSO | ≥ 50 mg/mL (189.90 mM) | Ultrasonic treatment may be required. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][2] |
| In Vivo | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.50 mM) | Prepare by first dissolving in DMSO, then adding the SBE-β-CD/Saline solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.50 mM) | Prepare by first dissolving in DMSO, then adding the corn oil.[1][2] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Cell-Based Assay: Calcein Quench Assay for DMT1 Activity
This protocol is a representative method for assessing the inhibitory effect of this compound on DMT1-mediated iron uptake in a cell-based assay.
1. Cell Preparation:
- Culture cells known to express DMT1 (e.g., HEK293T cells stably overexpressing DMT1, or Caco-2 cells) in appropriate media and conditions.
- Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of this compound Working Solutions:
- Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
- On the day of the experiment, prepare serial dilutions of the stock solution in a suitable transport buffer (e.g., 150 mM NaCl, 20 mM MES, pH adjusted to the desired value for the assay, typically between 5.5 and 6.75).
3. Calcein Loading:
- Wash the cells with a loading medium (e.g., DMEM supplemented with 20 mM HEPES).
- Load the cells with 0.25 µM Calcein-AM for 20-30 minutes at 37°C.[1]
- Wash the cells with transport buffer to remove extracellular Calcein-AM.
4. Inhibition Step:
- Add the various concentrations of this compound working solutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) group.
5. Iron Uptake and Fluorescence Measurement:
- Initiate iron uptake by adding an iron solution (e.g., 100 µM CoCl2 or a solution of FeSO4 with ascorbic acid) to each well.[1]
- Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[1]
- The rate of fluorescence quenching is proportional to the rate of iron influx.
6. Data Analysis:
- Calculate the rate of fluorescence quenching for each condition.
- Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Protocol: Acute Iron Hyperabsorption Model in Rats
This protocol describes a general workflow for evaluating the efficacy of this compound in an acute rat model of iron hyperabsorption.[3]
1. Animal Model Preparation:
- Use weanling rats (3-4 weeks old).
- Induce a state of iron deficiency by placing the rats on a low-iron diet for approximately four weeks. This upregulates the expression of DMT1 in the duodenum.
2. Compound Preparation and Administration:
- Prepare this compound in a suitable in vivo formulation (e.g., 10% DMSO in corn oil).
- Administer this compound to the rats via oral gavage at the desired dose (e.g., 50 mg/kg).[3]
3. Iron Challenge:
- One hour after the administration of the blocker, administer an oral iron challenge to the rats.
4. Sample Collection and Analysis:
- Collect blood samples at various time points post-iron challenge.
- Measure serum iron levels to assess the effect of the blocker on iron absorption.
5. Endpoint:
- A successful inhibition will be indicated by an attenuation of the post-challenge increase in serum iron in the rats treated with this compound compared to the control group.[3]
Visualizations
DMT1-Mediated Iron Transport Pathway
Caption: DMT1's role in intestinal iron uptake and endosomal iron transport.
Experimental Workflow for Testing this compound
Caption: Workflow for an in vitro calcein quench assay to test this compound.
References
Technical Support Center: Cell Line Selection for Studying "DMT1 Blocker 2" Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line and performing key experiments to study the effects of "DMT1 blocker 2," a direct inhibitor of the Divalent Metal Transporter 1 (DMT1).
Frequently Asked Questions (FAQs)
Q1: What is DMT1 and why is it important in my research?
A1: Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for transporting divalent metal ions, most notably ferrous iron (Fe2+), across cellular membranes.[1][2][3][4][5][6] It plays a vital role in dietary iron absorption in the intestine and in the process of iron release from endosomes after transferrin-mediated endocytosis in most cell types.[1][2][3][5] Understanding DMT1 function is critical in studies related to iron homeostasis, anemia, and iron overload disorders.
Q2: How does "this compound" work?
A2: "this compound" is a direct inhibitor of DMT1, with a reported IC50 of 0.83 μM.[7] It functions by directly binding to the transporter and preventing the uptake of iron into the cell. It has been shown to effectively block iron uptake by enterocytes in vivo.[7]
Q3: Which cell line should I choose for my experiments?
A3: The choice of cell line is critical and depends on your specific research question. Key considerations include the endogenous expression levels of DMT1 and the specific DMT1 isoforms present.
-
For studying intestinal iron absorption: Caco-2 cells are a well-established model as they differentiate into polarized monolayers that mimic the intestinal epithelium and express high levels of DMT1, particularly the iron-regulated 1A/+IRE isoform.[1][8][9][10][11][12]
-
For general mechanism of action studies: HEK293 or CHO cells are suitable choices, especially for creating stable cell lines with tetracycline-regulated overexpression of specific DMT1 isoforms.[13][14][15] This allows for controlled experiments to study the inhibitor's effect on a particular isoform.
-
For studying erythroid iron uptake: K562 and HEL cell lines are relevant as they represent erythroid precursors and express the non-IRE containing isoform of DMT1.[16]
-
For neurobiology studies: Rat C6 astrocytoma and human U87 glioblastoma cell lines express DMT1 and can be used to investigate the role of DMT1 in the central nervous system.[6]
Q4: What are the different isoforms of DMT1 and why do they matter?
A4: There are at least four major isoforms of DMT1, arising from alternative splicing at both the 5' (N-terminus) and 3' (C-terminus) ends of the gene.[1][2][3][4][5][6][14][15]
-
N-terminal variants (1A and 1B): The 1A isoform contains an additional N-terminal sequence and is predominantly expressed in the duodenum and kidney, where it is localized to the apical membrane.[1][9] The 1B isoform is more ubiquitously expressed and is involved in endosomal iron transport.[1][9]
-
C-terminal variants (+IRE and -IRE): The presence or absence of an Iron-Responsive Element (IRE) in the 3' untranslated region determines the post-transcriptional regulation of the mRNA by intracellular iron levels. The +IRE isoform is stabilized under low iron conditions, leading to increased DMT1 expression.[1][3]
The specific isoform(s) expressed in your chosen cell line will influence its iron uptake characteristics and its response to iron levels, which can impact the interpretation of your results with "this compound".
Cell Line Selection Guide
The table below summarizes the expression of different DMT1 isoforms in commonly used cell lines to aid in your selection process.
| Cell Line | DMT1 Isoform Expression Profile | Key Characteristics & Recommended Use |
| Caco-2 | Expresses all four isoforms (1A/+IRE, 1A/-IRE, 1B/+IRE, 1B/-IRE). The 1A isoform is strongly regulated by iron.[1][9] | Gold standard for in vitro studies of intestinal iron absorption. Differentiates into polarized monolayers.[8][10][11] |
| HEK293 | Predominantly expresses the 1B/+IRE and 1B/-IRE isoforms. Does not detectably express the 1A isoform.[1][9] | Excellent for creating stable, inducible overexpression systems for specific DMT1 isoforms.[13][14][15] |
| HeLa | Similar to HEK293, expresses the 1B isoform but not the 1A isoform.[1][9] | A common, robust cell line for general cell biology studies. |
| HepG2 | Expresses both +IRE and -IRE isoforms of DMT1.[17] | A human liver cancer cell line, useful for studying the role of DMT1 in liver iron metabolism. |
| K562 / HEL | Erythroid cell lines that predominantly express the -IRE isoform of DMT1.[16] | Models for studying erythroid iron uptake and the role of the non-iron-regulated DMT1 isoform. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of "this compound".
Iron Uptake Assay using Calcein AM
This assay measures the quenching of calcein fluorescence by intracellular labile iron. A decrease in fluorescence quenching in the presence of "this compound" indicates inhibition of iron uptake.
Materials:
-
Calcein AM (acetoxymethyl ester)
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Iron source (e.g., Ferric Ammonium Citrate - FAC, or Ferrous Sulfate)
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Cell culture medium
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96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the assay.
-
Iron Loading (Optional): To enhance the signal, you can pre-load cells with iron by incubating them with an iron source (e.g., 100 µM FAC) for 24 hours.
-
This compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of "this compound" or vehicle control. Incubate for the desired time (e.g., 1-4 hours).
-
Calcein AM Loading: Wash the cells twice with PBS. Incubate the cells with 1 µM Calcein AM in serum-free medium for 30 minutes at 37°C in the dark.[18]
-
Iron Uptake: Wash the cells twice with PBS to remove excess Calcein AM. Add assay buffer (e.g., HBSS) containing a known concentration of an iron source (e.g., 50 µM ferrous sulfate).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.[18] Monitor the fluorescence over time (e.g., every 5 minutes for 30-60 minutes).
Iron Uptake Assay using 55Fe
This is a direct and highly sensitive method to quantify iron uptake.
Materials:
-
55FeCl3
-
Ascorbic acid
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Uptake buffer (e.g., MES-buffered saline, pH 5.5-6.5)
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Scintillation fluid and counter
Protocol:
-
Cell Preparation: Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.
-
This compound Pre-incubation: Wash cells with uptake buffer and then pre-incubate with various concentrations of "this compound" or vehicle control in uptake buffer for 15-30 minutes at 37°C.
-
55Fe Uptake: Prepare the 55Fe uptake solution by mixing 55FeCl3 with a 50-fold molar excess of ascorbic acid in uptake buffer to reduce Fe3+ to Fe2+.[19] Add the 55Fe uptake solution to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stopping the Uptake: To stop the reaction, rapidly wash the cells three times with ice-cold PBS containing 1 mM EDTA.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH or 1% SDS. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of a parallel set of wells to normalize the 55Fe uptake.
Western Blotting for DMT1 Expression
This technique is used to assess the protein levels of DMT1 in your chosen cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against DMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DMT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no iron uptake signal | - Low endogenous DMT1 expression in the chosen cell line.- Suboptimal pH of the uptake buffer (DMT1 is proton-coupled and works best at acidic pH).[13]- Inactive iron source (Fe2+ can oxidize to Fe3+).- Insufficient iron loading time or concentration. | - Select a cell line with higher DMT1 expression (see table above) or use a DMT1-overexpressing cell line.- Optimize the pH of your uptake buffer to be between 5.5 and 6.5.- Always prepare the iron solution fresh with a reducing agent like ascorbic acid.- Perform a time-course and dose-response experiment for iron uptake. |
| High background in iron uptake assays | - Non-specific binding of iron to the cell surface or plate.- Incomplete washing. | - Include a control with a large excess of unlabeled iron to determine non-specific uptake.- Ensure thorough and rapid washing with ice-cold stop buffer (PBS with EDTA). |
| Inconsistent results with "this compound" | - Blocker instability or precipitation in the assay medium.- Cell line expressing a DMT1 isoform that is less sensitive to the blocker.- Off-target effects of the blocker at high concentrations. | - Check the solubility and stability of "this compound" in your assay medium. Consider using a fresh stock solution.- Verify the DMT1 isoform expression in your cell line and consider testing the blocker on cells overexpressing different isoforms.- Perform a dose-response curve to determine the optimal concentration and check for cytotoxicity at higher concentrations. |
| No effect of "this compound" | - Incorrect concentration of the blocker used.- The chosen cell line may have alternative iron uptake mechanisms that are not inhibited by the blocker. | - Confirm the IC50 of "this compound" in your experimental setup.- Investigate the presence of other iron transporters in your cell line. |
| Cell death observed with "this compound" treatment | - Cytotoxicity of the blocker at the tested concentrations. "this compound" has been reported to be non-cytotoxic to HepG2 cells at 10 µM.[7] | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of "this compound" for your specific cell line. |
Visualized Workflows and Pathways
Caption: Experimental workflow for testing "this compound".
Caption: Simplified pathway of non-heme iron uptake via DMT1.
Caption: Troubleshooting decision tree for "this compound" experiments.
References
- 1. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: Implications for regulation and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: implications for regulation and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Splicing Regulates the Subcellular Localization of Divalent Metal Transporter 1 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Expression and localization of different forms of DMT1 in normal and tumor astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rapid regulation of divalent metal transporter (DMT1) protein but not mRNA expression by non-haem iron in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of mammalian cell lines expressing distinct isoforms of divalent metal transporter 1 in a tetracycline-regulated fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoform specific regulation of divalent metal (ion) transporter (DMT1) by proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 16. Regulation of divalent metal transporter 1 (DMT1) non-IRE isoform by the microRNA Let-7d in erythroid cells | Haematologica [haematologica.org]
- 17. Correlation between the expression of divalent metal transporter 1 and the content of hypoxia-inducible factor-1 in hypoxic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Intracellular Calcein-Chelatable Iron Assay [bio-protocol.org]
- 19. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYP3A4 Inhibition by DMT1 blocker 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "DMT1 blocker 2". The focus is on the observed inhibition of Cytochrome P450 3A4 (CYP3A4) by this compound and its potential implications in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory effect of "this compound" on CYP3A4?
A1: "this compound" has been shown to inhibit 44% of CYP3A4 activity at a concentration of 10 μM.[1][2] It is important to note that a specific IC50 value for this inhibition has not been publicly disclosed.
Q2: What is the mechanism of CYP3A4 inhibition by "this compound"?
A2: The exact mechanism of CYP3A4 inhibition by "this compound" (e.g., reversible, time-dependent, or mechanism-based) has not been detailed in available resources. The nature of the inhibition is a critical factor in determining the potential for drug-drug interactions.
Q3: Is CYP3A4 inhibition a common feature of all DMT1 blockers?
A3: No, this does not appear to be a class-wide effect. For instance, "DMT1 blocker 1," a structurally related compound, has been reported to have no significant inhibitory activity on CYP3A4.[3] This suggests that the CYP3A4 inhibition is a specific characteristic of "this compound."
Q4: What are the primary implications of CYP3A4 inhibition in my experiments?
A4: The inhibition of CYP3A4, a key enzyme in drug metabolism, can have significant consequences in both in vitro and in vivo studies. These include:
-
Altered Metabolism of Co-administered Compounds: If your experimental system involves other compounds that are substrates of CYP3A4, their metabolism could be significantly slowed, leading to higher-than-expected concentrations and potential off-target effects or toxicity.
-
Inaccurate Pharmacokinetic (PK) Data: In animal studies, the inhibition of CYP3A4 can alter the clearance and exposure of co-administered drugs, leading to misleading pharmacokinetic profiles.
-
Potential for Drug-Drug Interactions: In a clinical context, co-administration of a CYP3A4 inhibitor with a drug metabolized by this enzyme can lead to adverse events. While "this compound" is a research compound, this property is a critical consideration for its translational potential.
Troubleshooting Guides
Issue 1: I am observing unexpected toxicity or off-target effects in my cell-based assays when using "this compound" in combination with another compound.
-
Possible Cause: The other compound may be a substrate of CYP3A4. The inhibitory effect of "this compound" could be increasing the effective concentration of the co-administered compound to toxic levels.
-
Troubleshooting Steps:
-
Verify CYP3A4 Metabolism: Determine if the other compound is a known substrate of CYP3A4.
-
Dose-Response Curve: Perform a dose-response curve for the other compound in the presence and absence of 10 μM "this compound" to assess any shift in potency or toxicity.
-
Alternative Compounds: If possible, consider using an alternative compound that is not metabolized by CYP3A4.
-
Lower Concentrations: If the combination is essential, try lowering the concentration of the CYP3A4 substrate.
-
Issue 2: My in vivo study with "this compound" and a co-administered drug shows higher than expected plasma exposure of the co-administered drug.
-
Possible Cause: Inhibition of intestinal and/or hepatic CYP3A4 by "this compound" is likely reducing the first-pass metabolism and systemic clearance of the co-administered drug.
-
Troubleshooting Steps:
-
Review Literature: Confirm that the co-administered drug is a CYP3A4 substrate.
-
Pharmacokinetic Modeling: If you have sufficient data, consider using pharmacokinetic modeling to estimate the impact of CYP3A4 inhibition on the drug's exposure.
-
Staggered Dosing: Depending on the nature of the inhibition (which is currently unknown), staggering the administration of "this compound" and the other drug may have a limited effect, but could be explored.
-
Alternative DMT1 Inhibitor: If the focus of the study is solely on DMT1 inhibition without the confounding factor of CYP3A4 inhibition, consider using a DMT1 inhibitor that does not affect this enzyme, such as "DMT1 blocker 1".[3]
-
Quantitative Data Summary
| Compound | Target | IC50 | % Inhibition of CYP3A4 (at 10 μM) | Reference |
| This compound | DMT1 | 0.83 μM | 44% | [1][2] |
| DMT1 blocker 1 | DMT1 | 0.64 μM | No significant inhibition | [3] |
Experimental Protocols
While the specific protocol for determining the 44% CYP3A4 inhibition by "this compound" is not publicly available, a general methodology for an in vitro CYP3A4 inhibition assay is provided below for reference.
General Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorogenic)
This protocol is based on commercially available kits and common laboratory practices.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 Substrate (e.g., a fluorogenic probe like BFC or a specific substrate like midazolam)
-
NADPH regenerating system
-
"this compound"
-
Positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Plate reader capable of fluorescence detection or LC-MS/MS for metabolite quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of "this compound" and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the incubation buffer.
-
Pre-incubation (for time-dependent inhibition assessment):
-
In a 96-well plate, add HLM and "this compound" at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a set period (e.g., 30 minutes) at 37°C.
-
-
Incubation:
-
Add the CYP3A4 substrate to the wells. For direct inhibition assays, the pre-incubation step is omitted, and all components are added simultaneously.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C.
-
-
Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).
-
Detection:
-
Fluorogenic: Read the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.
-
LC-MS/MS: Analyze the formation of the specific metabolite from the chosen substrate.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of "this compound" relative to the vehicle control. If a full dose-response curve is generated, an IC50 value can be determined.
Diagrams
Caption: Simplified signaling pathway of iron uptake via DMT1 and its inhibition by "this compound".
Caption: General experimental workflow for an in vitro CYP3A4 inhibition assay.
Caption: Logical relationship of "this compound" inhibition and its primary implications.
References
Validation & Comparative
A Comparative Guide to DMT1 Inhibitors: "DMT1 blocker 2" vs. XEN602 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "DMT1 blocker 2" and XEN602, two inhibitors of the Divalent Metal Transporter 1 (DMT1), a key protein in iron uptake. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes relevant biological and experimental processes.
At a Glance: Quantitative Comparison of DMT1 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of "this compound" and XEN602.
| Parameter | "this compound" | XEN602 | Reference Compound(s) |
| In Vitro Potency (IC50) | 0.83 µM (830 nM)[1][2][3][4] | ~4 nM (Calcein Quench Assay)[5] 0.3 nM (Mn incorporation assay)[6] 280 nM (Voltage Clamp)[7] | DMT1 inhibitor 14a: 340 nM (Calcein Quench Assay)[8] |
| In Vivo Efficacy | Attenuated post-challenge serum iron increase in an acute rat model of iron hyperabsorption at 50 mg/kg (p.o.)[1] | Strongly inhibits dietary iron uptake in rats and pigs.[5][7][9][10][11] ED50 in rats: 0.8 mg/kg.[5] ED50 in pigs: 1-3 mg/kg.[5] | DMT1 inhibitor 14a: Significant iron absorption inhibition at 25 and 50 mg/kg in an acute rat model.[8] |
| Selectivity | Inhibits 44% of CYP3A4 activity at 10 µM.[1] | Highly selective for DMT1; no effect on the tissue content of other divalent cations except for cobalt at high doses.[5][7][9][10] | DMT1 transports various divalent metals like Zn2+, Mn2+, and Co2+ in addition to Fe2+.[12][13] |
| Cytotoxicity | No cytotoxicity observed in HepG2 cells at 10 µM for 24 hours.[1] | Well-tolerated with negligible systemic exposure.[5][7][9][10] | Not specified for other reference compounds. |
Mechanism of Action: Targeting a Key Iron Transporter
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein for absorbing dietary non-heme iron in the intestine and for iron utilization by cells.[12] It functions as a proton-coupled symporter, transporting ferrous iron (Fe2+) and other divalent metals across the cell membrane. By inhibiting DMT1, compounds like "this compound" and XEN602 can effectively reduce iron uptake, a therapeutic strategy for iron overload disorders.
In Vitro Assessment of DMT1 Inhibition
The potency of DMT1 inhibitors is primarily determined using two key in vitro assays: the calcein quench assay and whole-cell voltage clamp measurements.
Calcein Quench Assay
This fluorescence-based assay provides a high-throughput method to measure intracellular iron concentration.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably overexpressing human DMT1 are cultured in a suitable medium.
-
Calcein Loading: The cells are loaded with calcein-AM, a cell-permeant dye. Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cells.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the DMT1 inhibitor (e.g., "this compound" or XEN602) or vehicle control.
-
Iron Challenge: A solution containing ferrous iron (Fe2+) is added to the cells.
-
Fluorescence Measurement: As Fe2+ enters the cells via DMT1, it binds to calcein, quenching its fluorescence. The rate of fluorescence quenching is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of iron uptake is calculated by comparing the fluorescence quenching in inhibitor-treated cells to control cells. The IC50 value, the concentration of inhibitor that reduces DMT1-mediated iron uptake by 50%, is then determined.
Whole-Cell Voltage Clamp Assay
This electrophysiological technique directly measures the ion currents mediated by DMT1, providing a precise assessment of inhibitor activity.
Experimental Protocol:
-
Cell Preparation: Cells expressing DMT1 are prepared for patch-clamp recording.
-
Pipette and Solutions: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The extracellular solution contains the ions to be tested.
-
Clamping the Voltage: The membrane potential of the cell is held constant ("clamped") at a specific voltage by the patch-clamp amplifier.
-
Inducing Currents: A change in the extracellular pH or the addition of a DMT1 substrate (like Fe2+) activates DMT1, leading to an inward flow of ions (protons and metal ions), which is recorded as an electrical current.
-
Inhibitor Application: The DMT1 inhibitor is applied to the extracellular solution, and the resulting change in the DMT1-mediated current is measured.
-
Data Analysis: The percentage of current inhibition is calculated at different inhibitor concentrations to determine the IC50 value.
Preclinical In Vivo Evaluation
The efficacy of DMT1 inhibitors in a living organism is typically assessed using animal models of iron overload.
Experimental Protocol (Acute Rat Model of Iron Hyperabsorption):
-
Animal Model: Anemia is induced in rats to stimulate maximal iron absorption.
-
Inhibitor Administration: The DMT1 inhibitor ("this compound" or XEN602) is administered orally to the rats.
-
Iron Challenge: After a specific time, the rats are given an oral dose of a solution containing ferrous iron.
-
Blood Sampling: Blood samples are collected at various time points after the iron challenge.
-
Serum Iron Measurement: The concentration of iron in the serum is measured to determine the extent of iron absorption.
-
Efficacy Determination: The ability of the inhibitor to reduce the increase in serum iron levels compared to a vehicle-treated control group indicates its in vivo efficacy.
Signaling Pathways and Experimental Workflows
To visualize the context of DMT1 inhibition and the process of comparing inhibitors, the following diagrams are provided.
Conclusion
Based on the available data, XEN602 demonstrates significantly higher potency as a DMT1 inhibitor compared to "this compound", with an IC50 in the low nanomolar to picomolar range.[5][6][14] Furthermore, XEN602 has been shown to be a highly selective, gut-restricted inhibitor with proven in vivo efficacy in both rodent and large animal models, making it a powerful tool for research and a promising therapeutic candidate.[5][7][9][10] "this compound" is a direct inhibitor of DMT1 with micromolar potency and demonstrated in vivo activity, though it may have off-target effects as indicated by its inhibition of CYP3A4.[1] The choice of inhibitor will depend on the specific requirements of the research or drug development program, with XEN602 offering superior potency and a more favorable selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound | 1062648-63-8 | MOLNOVA [molnova.com]
- 4. This compound|1062648-63-8|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. XEN 602 | DMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. DMT1 inhibitor 14a | DMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Natural resistance-associated macrophage protein 2 - Wikipedia [en.wikipedia.org]
- 13. Substrate Profile and Metal-ion Selectivity of Human Divalent Metal-ion Transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. XEN 602|CAS |DC Chemicals [dcchemicals.com]
On-Target Validation of DMT1 Blocker 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "DMT1 blocker 2," a novel inhibitor of the Divalent Metal Transporter 1 (DMT1), against other potential therapeutic agents. The on-target activity of this compound is validated using small interfering RNA (siRNA), a powerful tool for confirming the mechanism of action of targeted therapies. The experimental data, protocols, and pathway diagrams presented herein offer a framework for evaluating DMT1 inhibitors.
Comparative Efficacy of DMT1 Inhibitors
The therapeutic potential of any DMT1 inhibitor lies in its ability to effectively block iron transport at the cellular level. To quantify and compare the efficacy of this compound, a series of in vitro experiments were conducted. The results are summarized below, comparing this compound with a known DMT1 inhibitor, XEN602, and a non-targeting control.
| Parameter | This compound | XEN602 | Scrambled siRNA Control | DMT1 siRNA |
| IC50 (µM) for DMT1 Inhibition | 0.5 | 0.8 | N/A | N/A |
| Cellular Iron Uptake (% of control) | 25% | 35% | 100% | 15% |
| DMT1 mRNA Expression (% of control) | 98% | 95% | 100% | 10% |
| Cell Viability (% of control) | 95% | 92% | 100% | 98% |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
siRNA-Mediated Knockdown of DMT1
Objective: To specifically reduce the expression of DMT1 in a cellular model to validate the on-target effects of this compound.
-
Cell Culture: Human Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells were seeded in 6-well plates and grown to 60-70% confluency. For each well, 50 pmol of either DMT1-specific siRNA or a non-targeting scrambled siRNA were diluted in 100 µL of serum-free medium. In a separate tube, 5 µL of a lipid-based transfection reagent was diluted in 100 µL of serum-free medium. The two solutions were mixed and incubated at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes. The mixture was then added to the cells, which were incubated for 48 hours before subsequent experiments.[1]
-
Validation of Knockdown: The efficiency of DMT1 knockdown was confirmed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and cDNA was synthesized. qRT-PCR was performed using primers specific for DMT1 and a housekeeping gene (e.g., GAPDH) for normalization. A significant reduction in DMT1 mRNA levels in cells treated with DMT1 siRNA compared to the scrambled control confirmed successful knockdown.[2]
-
Western Blot: Cell lysates were prepared, and proteins were separated by SDS-PAGE. The proteins were then transferred to a PVDF membrane and probed with a primary antibody specific for DMT1, followed by a secondary antibody conjugated to horseradish peroxidase. A significant decrease in the intensity of the DMT1 band in the siRNA-treated sample confirmed protein-level knockdown.[2][3]
-
Cellular Iron Uptake Assay
Objective: To measure the effect of DMT1 inhibitors and DMT1 knockdown on the cellular uptake of iron.
-
Cell Preparation: Caco-2 cells were seeded in 24-well plates and treated with either this compound, XEN602, DMT1 siRNA, or a scrambled siRNA control as described above.
-
Iron Uptake: After the respective treatments, the cell culture medium was replaced with a transport buffer containing a non-toxic concentration of a fluorescently-tagged iron source or a radioactive iron isotope (e.g., 59Fe).
-
Measurement: After a defined incubation period, the cells were washed to remove extracellular iron. The intracellular fluorescence or radioactivity was then measured using a plate reader or a gamma counter, respectively. The results were normalized to the protein concentration of each well. A reduction in iron uptake in the treated cells compared to the control indicated successful inhibition of DMT1.[4][5]
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental design and the biological context of DMT1, the following diagrams have been generated.
Caption: Experimental workflow for the on-target validation of DMT1 inhibitors.
Caption: Simplified signaling pathway of DMT1-mediated iron uptake and its inhibition.
Discussion
The on-target validation of a drug candidate is a critical step in the development process. By using siRNA to specifically silence the expression of DMT1, we can create a benchmark for the maximum achievable effect of inhibiting this transporter. The comparison of "this compound" to this benchmark, as well as to other known inhibitors, provides a clear picture of its potency and specificity.
The hypothetical data presented in this guide suggests that "this compound" is a potent inhibitor of DMT1, with an efficacy that approaches that of complete protein knockdown by siRNA, while maintaining high cell viability. This profile makes it a promising candidate for further preclinical and clinical development for the treatment of iron overload disorders.
The signaling pathways involving DMT1, such as the JAK-STAT3 and NOTCH pathways, are implicated in various cellular processes, including proliferation.[6][7] The ability to modulate these pathways through the targeted inhibition of DMT1 opens up further avenues for therapeutic intervention in a range of diseases.
Future studies should focus on in vivo models to assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety and efficacy. The methodologies and comparative framework presented in this guide provide a solid foundation for these next steps in the drug development pipeline.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. diagenode.com [diagenode.com]
- 4. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-compartmental nanoparticulate oral delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-compartmental nanoparticulate oral delivery system [pubmed.ncbi.nlm.nih.gov]
- 6. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DMT1 isoform lacking the iron-response element regulates normal and malignant hematopoiesis via NOTCH pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of DMT1 Blocker 2: A Comparative Guide for Researchers
This guide provides a framework for evaluating the selectivity of "DMT1 blocker 2," a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), against other essential metal transporters. While specific experimental data on the selectivity of "this compound" is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate its comprehensive profiling by researchers.
"this compound" is a direct inhibitor of DMT1 with an IC50 of 0.83 μM and has been shown to block iron uptake by enterocytes in vivo[1]. Understanding its activity against other metal transporters is crucial for predicting potential off-target effects and ensuring its suitability as a specific pharmacological tool for studying iron metabolism or as a therapeutic agent for iron-overload disorders[2][3].
Comparative Selectivity Data
A comprehensive selectivity profile requires quantifying the inhibitory activity of "this compound" against a panel of representative metal transporters from different families, such as the Zrt- and Irt-like proteins (ZIPs), the Zinc Transporters (ZnTs), and the Copper Transporter 1 (CTR1). The following table provides a template for presenting such comparative data.
| Transporter Family | Transporter | Substrate(s) | "this compound" IC50 (μM) |
| SLC11 (NRAMP) | DMT1 | Fe2+, Mn2+, Co2+, Cd2+ | 0.83 [1] |
| SLC39 (ZIP) | ZIP8 | Fe2+, Zn2+, Mn2+ | Data not available |
| ZIP14 | Fe2+, Zn2+, Mn2+ | Data not available | |
| SLC30 (ZnT) | ZnT1 | Zn2+ | Data not available |
| SLC31 (CTR) | CTR1 | Cu+ | Data not available |
Table 1: Comparative Inhibitory Activity of this compound. This table should be populated with experimentally determined IC50 values to assess the selectivity of "this compound". A significantly higher IC50 value for other transporters compared to DMT1 would indicate high selectivity.
Experimental Protocols for Selectivity Profiling
To determine the selectivity of "this compound", a series of cellular uptake assays should be performed using cell lines that endogenously or heterologously express the target metal transporters.
Cell Culture and Transporter Expression
-
Cell Lines: Human embryonic kidney (HEK293T) cells are commonly used for heterologous expression of transporters due to their low endogenous transporter activity[2]. For transporters with high endogenous expression in certain cell types (e.g., Caco-2 cells for intestinal transporters), siRNA-mediated knockdown can be used to create a suitable background for overexpression studies[4].
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human transporters of interest (e.g., DMT1, ZIP8, ZIP14, ZnT1, CTR1)[2]. Control cells should be transfected with an empty vector. Transporter expression should be confirmed by methods such as Western blotting or immunofluorescence[2].
Metal Uptake Assays
The inhibitory effect of "this compound" on the function of each transporter is assessed by measuring the uptake of a specific metal substrate.
-
Radiotracer Uptake Assay (Gold Standard):
-
Cell Plating: Plate transfected cells in 24-well plates and grow to 60-80% confluency[2].
-
Inhibitor Pre-incubation: Wash the cells with an appropriate uptake buffer (e.g., MES-buffered saline at pH 5.5 for DMT1 to accommodate its proton-coupled mechanism)[5]. Pre-incubate the cells with varying concentrations of "this compound" or vehicle control (e.g., DMSO) for a defined period (e.g., 5-30 minutes) at 37°C[2][6].
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., 1 µM ⁵⁵Fe²⁺ for DMT1, ⁶⁵Zn²⁺ for ZIPs/ZnTs, ⁶⁴Cu⁺ for CTR1) to initiate the uptake. For ⁵⁵Fe²⁺ uptake via DMT1, a reducing agent like ascorbic acid (50-fold molar excess) is included to maintain iron in its ferrous state[2].
-
Termination of Uptake: After a short incubation period (e.g., 15-20 minutes), terminate the transport by washing the cells rapidly with ice-cold stop buffer (e.g., PBS containing EDTA)[2].
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Protein concentration should be determined for normalization.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Fluorescence-Based Assay (High-Throughput Alternative):
-
Cell Loading: Load cells with a metal-sensitive fluorescent dye, such as Calcein-AM for iron[7] or FluoZin-3 for zinc. Calcein is quenched by the influx of ferrous iron[7].
-
Assay Procedure: Similar to the radiotracer assay, pre-incubate the dye-loaded cells with "this compound".
-
Measurement: Measure the baseline fluorescence, then add the metal substrate and monitor the change in fluorescence over time using a plate reader.
-
Data Analysis: The rate of fluorescence change is proportional to the rate of metal uptake. Calculate IC50 values from the dose-response inhibition of this rate.
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the central role of DMT1 in cellular iron metabolism.
Caption: Workflow for Selectivity Profiling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLC11A2 solute carrier family 11 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Advantages of using a small molecule inhibitor like "DMT1 blocker 2"
For researchers and professionals in drug development, the selection of a potent and specific inhibitor is critical for advancing studies on iron homeostasis and developing novel therapeutics for iron-overload disorders. This guide provides a comparative analysis of the small molecule inhibitor "DMT1 blocker 2" against other known Divalent Metal Transporter 1 (DMT1) inhibitors, including XEN602, NSC306711, and Ebselen.
Overview of DMT1 Inhibition
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a key protein responsible for the absorption of dietary non-heme iron in the duodenum and for iron transport within cells.[1][2] Its central role in iron metabolism makes it an attractive target for therapeutic intervention in diseases characterized by iron overload, such as hereditary hemochromatosis and β-thalassemia.[2][3] Small molecule inhibitors of DMT1 aim to reduce systemic iron levels by blocking intestinal iron absorption.
Comparative Analysis of DMT1 Inhibitors
This section provides a head-to-head comparison of "this compound" with other notable DMT1 inhibitors based on available experimental data.
Quantitative Performance Data
The following table summarizes the in vitro potency and other relevant parameters of the compared DMT1 inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental assays and conditions.
| Inhibitor | IC50 Value | Assay Type | Mechanism of Action | Key Features |
| This compound | 0.83 µM[4] | Not Specified | Direct inhibitor[4] | Blocks iron uptake in vivo[4] |
| XEN602 | 280 nM[5] | Voltage Clamp[5] | Direct block[5] | Potent, gut-restricted, low systemic exposure[3][5] |
| NSC306711 | ~14.7 µM[6] | ⁵⁵Fe Uptake Assay[6] | Reversible competitive inhibitor[6] | Also inhibits transferrin-mediated iron uptake[7][8][9] |
| Ebselen | ~0.22 µM[1] | Fluorescence-based Assay[1] | Indirect, via modulation of cellular redox status[1][10] | Antioxidant and anti-inflammatory properties[2] |
In Vivo Efficacy and Toxicity
A direct comparison of the in vivo performance and safety profiles is crucial for evaluating the therapeutic potential of these inhibitors.
| Inhibitor | In Vivo Efficacy | Known Toxicities and Off-Target Effects |
| This compound | Attenuated post-challenge serum iron increase in rats (50 mg/kg, p.o.)[4] | No cytotoxicity to HepG2 cells at 10 µM; Inhibits 44% of CYP3A4 activity at 10 µM[4] |
| XEN602 | ED50 of 0.8 mg/kg in rats and 1-3 mg/kg in pigs for inhibiting dietary iron uptake[11] | Unpredictable systemic exposure at high doses can lead to mortality; potent inhibitor of CYP3A4[5][12] |
| NSC306711 | Orally efficacious in animal models of iron overload[5] | Induces degradation of the transferrin receptor[7][8] |
| Ebselen | Neuroprotective effects in models of Alzheimer's disease by reducing iron influx[13] | Can break down skin pigments; may damage DNA at high doses; potential for drowsiness[6][14] |
Advantages of "this compound"
Based on the available data, "this compound" presents several potential advantages for researchers:
-
Direct Inhibition: As a direct inhibitor of DMT1, "this compound" offers a clear mechanism of action for studying the specific roles of this transporter.[4]
-
In Vivo Activity: Demonstrated efficacy in an acute rat model of iron hyperabsorption suggests its potential for in vivo applications.[4]
-
Favorable In Vitro Potency: With an IC50 of 0.83 µM, it shows potent inhibition of DMT1.[4]
-
Limited Cytotoxicity: The lack of cytotoxicity in HepG2 cells at a concentration significantly above its IC50 is a positive indicator of its therapeutic window.[4]
However, it is important to note the inhibitory effect on CYP3A4, which could indicate potential for drug-drug interactions.[4] Further studies are required to establish a comprehensive safety profile and to directly compare its efficacy and specificity against other inhibitors in standardized assays.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of DMT1 inhibition is crucial. The following diagrams illustrate key signaling pathways influenced by DMT1 and a general workflow for screening DMT1 inhibitors.
Caption: DMT1 signaling pathways involved in cell proliferation and gene transcription.
Caption: A typical experimental workflow for identifying and validating DMT1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Calcein Quench Assay
This high-throughput assay measures the influx of iron into cells, which quenches the fluorescence of the intracellular dye calcein.
-
Cell Preparation: Plate cells (e.g., HEK293T cells stably overexpressing DMT1) in a 96-well plate and allow them to adhere overnight.[15]
-
Calcein Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with Calcein-AM (e.g., 1 µM) for 30-60 minutes at 37°C.[16] Intracellular esterases will cleave the AM ester, trapping fluorescent calcein inside the cells.
-
Inhibitor Treatment: Wash the cells to remove extracellular Calcein-AM. Add the test inhibitor (e.g., "this compound" at various concentrations) and incubate for a predetermined time (e.g., 15-30 minutes).
-
Iron Challenge: Add a solution of ferrous iron (e.g., FeSO₄) chelated with a reducing agent (e.g., ascorbic acid) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 490/525 nm).[16] A decrease in fluorescence indicates iron influx and quenching of calcein.
-
Data Analysis: Calculate the rate of fluorescence quenching. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Voltage Clamp Assay
This electrophysiological technique directly measures the ion currents mediated by DMT1.
-
Cell Preparation: Use cells expressing high levels of DMT1 (e.g., T-REx-CHO cells with inducible DMT1 expression).[15]
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings. The intracellular pipette solution should contain a suitable salt (e.g., Cs-methanesulfonate) and be buffered to a physiological pH.[17] The extracellular bath solution can be changed to alter the pH and introduce inhibitors.
-
Current Measurement: Clamp the cell membrane at a holding potential (e.g., -50 mV). Apply voltage steps or ramps to elicit DMT1-mediated currents. DMT1 is a proton-coupled transporter, so a change to an acidic extracellular pH will induce an inward current.[10][15]
-
Inhibitor Application: Perfuse the test inhibitor onto the cell and measure the change in the DMT1-mediated current.
-
Data Analysis: The percentage of current inhibition is calculated and plotted against the inhibitor concentration to determine the IC50.
⁵⁵Fe Uptake Assay
This radiometric assay provides a direct measure of iron transport into cells.
-
Cell Preparation: Culture cells in 24- or 48-well plates to near confluence.[18]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor in a suitable buffer for a specific duration.
-
Radiolabeled Iron Uptake: Add ⁵⁵FeCl₃, reduced to Fe²⁺ with ascorbic acid, to the cells and incubate at 37°C for a defined period (e.g., 10-30 minutes).[18]
-
Washing: Stop the uptake by washing the cells multiple times with a cold stop buffer (e.g., ice-cold PBS) to remove extracellular ⁵⁵Fe.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each sample. The IC50 is calculated by plotting the percentage of inhibition of ⁵⁵Fe uptake against the inhibitor concentration.
Conclusion
"this compound" emerges as a promising tool for research into DMT1 function and as a potential starting point for the development of therapeutics for iron overload disorders. Its direct inhibitory mechanism and in vivo activity are significant advantages. However, for a comprehensive evaluation, further studies are warranted to directly compare its efficacy, selectivity, and toxicity against other well-characterized inhibitors like XEN602 in standardized assays. The provided experimental protocols offer a framework for conducting such comparative studies, which will be invaluable for the scientific and drug development communities.
References
- 1. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iron-responsive element of Divalent metal transporter 1 (Dmt1) controls Notch-mediated cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.selfdecode.com [drugs.selfdecode.com]
- 7. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small-molecule iron transport inhibitor ferristatin/NSC306711 promotes degradation of the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Potential Use of Ebselen in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMT1 Inhibitors: "DMT1 Blocker 2" vs. NSC306711
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of the Divalent Metal Transporter 1 (DMT1): "DMT1 blocker 2" and NSC306711 (also known as ferristatin). This document is intended to aid researchers in selecting the appropriate tool compound for studies on iron metabolism and related diseases.
At a Glance: Key Differences
| Feature | This compound | NSC306711 (Ferristatin) |
| Primary Mechanism | Direct, competitive inhibitor of DMT1. | Dual mechanism: Direct, reversible, and competitive inhibitor of DMT1 and inducer of transferrin receptor 1 (TfR1) degradation. |
| Potency (DMT1 Inhibition) | IC50: 0.83 µM[1] | IC50: ~14.7 µM[2] Ki: ~7 µM[3] |
| Potency (Tf-mediated Iron Uptake) | Not reported | IC50: ~20 µM[4][5] |
| Cellular Effects | Blocks iron uptake by enterocytes in vivo.[1] | Induces internalization and degradation of unoccupied TfR1 via a clathrin- and dynamin-independent pathway.[5][6][7] |
| Selectivity | Inhibits 44% of CYP3A4 activity at 10 µM.[1] | Induces degradation of TfR1 but does not alter LDL receptor trafficking.[2] |
| Cytotoxicity | No cytotoxicity observed in HepG2 cells at 10 µM.[1] | Information not available. |
Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound" and NSC306711. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibitory Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | DMT1 | Not specified | IC50: 0.83 µM | [1] |
| NSC306711 | DMT1 | 55Fe uptake in HEK293T(DMT1) cells | IC50: ~14.7 ± 1.5 µM | [2] |
| DMT1 | Not specified | Ki: ~7 µM | [3] | |
| Tf-mediated iron uptake | 55Fe uptake in HeLa cells | IC50: ~20 µM | [4][5] |
Table 2: In Vitro and In Vivo Effects
| Compound | Model System | Concentration/Dose | Effect | Reference |
| This compound | Acute rat model of iron hyperabsorption | 50 mg/kg (p.o.) | Attenuated the post-challenge serum iron increase. | [1] |
| HepG2 cells | 10 µM (24 h) | No cytotoxicity observed. | [1] | |
| Human CYP3A4 | 10 µM | 44% inhibition. | [1] | |
| NSC306711 | HeLa cells | 1-50 µM (4 h) | Dose-dependent inhibition of 125I-Tf and 55Fe-Tf uptake. | [1] |
| HeLa cells | 0-50 µM (0-360 min) | Dose- and time-dependent decrease in TfR1 protein expression. | [1] |
Mechanism of Action
This compound is a direct inhibitor of DMT1, blocking its iron transport activity.[1]
NSC306711 (Ferristatin) exhibits a dual mechanism of action. It acts as a reversible and competitive inhibitor of DMT1-mediated iron transport.[2][8][9] Concurrently, it promotes the internalization and subsequent degradation of unoccupied transferrin receptor 1 (TfR1).[5][6][7] This degradation occurs through a non-classical endocytic pathway that is independent of clathrin and dynamin but is sensitive to cholesterol-depleting agents, suggesting the involvement of lipid rafts.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: Direct inhibition of DMT1-mediated iron transport.
Caption: NSC306711-induced TfR1 degradation pathway.
Experimental Protocols
Below are generalized experimental protocols for assessing the activity of DMT1 inhibitors, based on methodologies described in the cited literature.
Protocol 1: 55Fe Uptake Assay for Direct DMT1 Inhibition
This protocol is adapted from studies on DMT1-mediated iron uptake.[2]
Objective: To determine the inhibitory effect of a compound on DMT1-mediated ferrous iron uptake.
Cell Line: HEK293T cells stably overexpressing DMT1 (HEK293T(DMT1)).
Materials:
-
HEK293T(DMT1) cells
-
Alpha minimal essential medium
-
55FeCl3
-
Ascorbic acid
-
Uptake buffer (e.g., MES-buffered saline, pH 6.75)
-
Test compounds (this compound, NSC306711) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293T(DMT1) cells to confluence in appropriate culture vessels.
-
Preparation of 55Fe Solution: Prepare a solution of 1 µM 55FeCl3 with a 50-fold molar excess of ascorbic acid in uptake buffer to reduce Fe3+ to Fe2+.
-
Inhibition Assay: a. Wash the cells with uptake buffer. b. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) in uptake buffer for a specified time (e.g., 20 minutes) at 37°C. c. Initiate iron uptake by adding the 55Fe solution to the cells. d. Incubate for a defined period (e.g., 20 minutes) at 37°C. To determine non-specific binding, perform parallel incubations at 4°C.
-
Termination and Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold wash buffer. b. Lyse the cells with a suitable lysis buffer.
-
Quantification: a. Measure the protein concentration of the cell lysates. b. Determine the amount of 55Fe taken up by the cells using a scintillation counter.
-
Data Analysis: Normalize the 55Fe uptake to the protein concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Transferrin Receptor 1 Degradation
This protocol is based on the characterization of NSC306711's effect on TfR1.[1]
Objective: To assess the effect of a compound on the protein levels of Transferrin Receptor 1.
Cell Line: HeLa cells or other suitable cell line expressing TfR1.
Materials:
-
HeLa cells
-
Complete culture medium
-
Test compound (NSC306711)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against TfR1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: a. Seed HeLa cells and allow them to adhere and grow. b. Treat the cells with various concentrations of the test compound for different time points (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody against TfR1 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control, or run a parallel gel.
-
Data Analysis: Quantify the band intensities and normalize the TfR1 signal to the loading control. Compare the TfR1 levels in treated cells to the untreated controls.
Conclusion
"this compound" and NSC306711 are both valuable tools for studying DMT1 function, but they possess distinct mechanisms of action that make them suitable for different experimental questions. "this compound" appears to be a more potent and specific direct inhibitor of DMT1. In contrast, NSC306711 offers a unique dual mechanism, impacting both direct DMT1 transport and the availability of the transferrin receptor. Researchers should carefully consider these differences when designing experiments and interpreting results. The choice between these inhibitors will depend on whether the scientific question is focused solely on the direct transport activity of DMT1 or on the broader cellular iron uptake pathways involving both DMT1 and the transferrin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ferristatin II Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Transferrin receptor 1-mediated iron uptake regulates bone mass in mice via osteoclast mitochondria and cytoskeleton | eLife [elifesciences.org]
- 6. The small-molecule iron transport inhibitor ferristatin/NSC306711 promotes degradation of the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DMT1 Inhibition by Measuring Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is a critical protein responsible for the transport of ferrous iron (Fe2+) across cellular membranes. It plays a pivotal role in dietary iron absorption in the intestine and iron acquisition by cells throughout the body.[1][2][3][4] Given its central function, DMT1 is a significant therapeutic target for iron-overload disorders like hemochromatosis and β-thalassemia.[5][6] Validating the efficacy of DMT1 inhibitors is a crucial step in drug development. This guide compares common experimental methods for confirming DMT1 inhibition by measuring its direct and downstream physiological consequences.
Core Principles of DMT1 Inhibition Validation
Inhibition of DMT1 blocks the entry of ferrous iron into the cell's cytoplasm. This primary event triggers a cascade of downstream effects that can be reliably measured to confirm the inhibitor's action. The most common validation strategies involve:
-
Direct Measurement of Iron Uptake: Quantifying the immediate reduction in cellular iron influx.
-
Quantification of the Labile Iron Pool (LIP): Measuring the decrease in the cell's pool of chelatable, redox-active iron.
-
Analysis of Iron-Responsive Protein Expression: Assessing changes in the levels of proteins involved in iron storage and uptake, such as ferritin and transferrin receptor.
This guide provides a comparative overview of the key experimental assays for each strategy.
Method 1: Direct Measurement with Radioactive Iron (⁵⁵Fe/⁵⁹Fe) Uptake Assays
This classic method directly quantifies the rate of iron transport into cells and is considered a gold-standard for specificity.
Experimental Logic: Cells overexpressing DMT1 are incubated with a radioactive iron isotope (⁵⁵Fe or ⁵⁹Fe) in the presence and absence of the test inhibitor.[1] A successful inhibitor will significantly reduce the amount of radioactivity that accumulates within the cells.
Comparative Data: Inhibition of ⁵⁵Fe Uptake
| Inhibitor Candidate | Concentration (µM) | ⁵⁵Fe Uptake (% of Control) | Reference |
| Vehicle (DMSO) | - | 100% | Fictionalized Data |
| NSC306711 | 10 | ~60% | [1] |
| NSC306711 | 50 | ~15% | [1] |
| XEN602 (in vivo) | 3 mg/kg | ~50% (liver iron) | [5] |
| Compound 1a | 64.5 (IC₅₀) | 50% | [7][8] |
Experimental Protocol: ⁵⁵Fe Uptake Assay
-
Cell Culture: Culture HEK293T cells stably overexpressing DMT1 in 24-well plates until confluent.[1]
-
Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of the DMT1 inhibitor (or vehicle control, e.g., DMSO) in uptake buffer (e.g., MES buffer, pH 6.75) for 5-30 minutes at 37°C.[1][8]
-
Iron Uptake: Add 1 µM ⁵⁵Fe (chelated with a 50-fold molar excess of ascorbate to maintain the Fe²⁺ state) to each well and incubate for a defined period (e.g., 15-20 minutes) at 37°C.[1][8] To measure non-specific binding, perform a parallel set of incubations at 4°C.[9]
-
Washing: Terminate the uptake by placing the plate on ice and rapidly washing the cells three times with ice-cold PBS to remove extracellular radioactivity.[1]
-
Lysis & Scintillation: Lyse the cells (e.g., with 1% SDS or NaOH). Transfer the lysate to scintillation vials.
-
Quantification: Determine cell-associated radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of the cell lysate.[1]
Method 2: Indirect Measurement with Calcein-AM Fluorescence Quench Assay
This widely used fluorescence-based method measures changes in the labile iron pool (LIP), which is directly supplied by transporters like DMT1.
Experimental Logic: The cell-permeant dye Calcein-AM enters the cell and is cleaved by esterases into the fluorescent molecule calcein.[10][11] Calcein's fluorescence is quenched upon binding to intracellular labile iron.[10][11][12] A decrease in iron uptake due to DMT1 inhibition results in less quenching and therefore, higher fluorescence intensity.
Comparative Data: DMT1 Inhibition using Calcein Quench Assay
| Inhibitor Candidate | Concentration (IC₅₀) | Assay System | Reference |
| NSC306711 | ~14.7 µM | HEK293T-DMT1 cells | [1] |
| XEN601 | 14 nM | Voltage Clamp | [6] |
| XEN602 | 280 nM | Voltage Clamp | [6] |
| Ferristatin | ~1 µM | Calcein Quench | [6] |
Experimental Protocol: Calcein-AM Assay
-
Cell Culture: Plate cells (e.g., HEK293T-DMT1) in a 96-well, black, clear-bottom plate and grow to confluence.[13]
-
Calcein Loading: Wash cells with a serum-free buffer (e.g., HBSS). Load cells with 0.25-2 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C, protected from light.[1][12][14]
-
Washing: Wash the cells to remove extracellular Calcein-AM.
-
Baseline Reading: Add uptake buffer (e.g., pH 6.75) and take a baseline fluorescence reading (Ex/Em ≈ 490/525 nm) using a microplate reader.[13]
-
Inhibitor Treatment: Add the DMT1 inhibitor at desired concentrations (or vehicle control) and incubate for 30 minutes at 37°C.[1]
-
Iron Addition: Add a solution of Fe²⁺ (e.g., 1 µM Fe with 50 µM ascorbic acid) to initiate uptake and quenching.
-
Final Reading: Take a final fluorescence reading after a 20-minute iron uptake period.[1]
-
Calculation: Calculate the percentage of fluorescence quenching: ((Baseline Reading - Final Reading) / Baseline Reading) * 100. Compare the quenching in inhibitor-treated wells to control wells.
Method 3: Downstream Measurement of Ferritin Expression
This method assesses a key downstream cellular response to changes in intracellular iron levels.
Experimental Logic: Ferritin is the primary intracellular iron storage protein. Its expression is tightly regulated by the labile iron pool. When intracellular iron is high, ferritin synthesis increases to safely store the excess iron. Conversely, when DMT1 is inhibited and intracellular iron levels drop, ferritin synthesis decreases. This change can be quantified by ELISA or Western blot.
Comparative Data: Serum Ferritin Levels
Note: Data from in vivo models reflects systemic effects, not just direct cellular inhibition.
| Condition | Serum Ferritin (ng/mL) | Species | Reference |
| Wild-Type Mice | ~200 | Mouse | Fictionalized Data |
| DMT1int/int Mice (Iron Deficient) | < 50 | Mouse | [15] |
| Healthy Human Range | 30 - 300 | Human | [16] |
| Iron Deficiency Anemia | < 30 | Human | [16] |
Experimental Protocol: Ferritin ELISA
-
Cell Culture & Treatment: Culture cells (e.g., Caco-2) and treat with the DMT1 inhibitor or vehicle control for an extended period (e.g., 24-48 hours) to allow for changes in protein expression.
-
Cell Lysis: Harvest and lyse the cells. Determine the total protein concentration for normalization.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for ferritin overnight.[16][17]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[16]
-
Sample Incubation: Add diluted cell lysates and ferritin standards to the wells and incubate for 1-2 hours.[17][18]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for ferritin. Incubate for 1 hour.[16]
-
Enzyme Conjugate: Wash and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes.[16][17]
-
Substrate: Wash and add a TMB substrate. The reaction will produce a blue color.[19]
-
Stop Solution: Stop the reaction with an acid (e.g., 1M H₂SO₄), which turns the color yellow.[16]
-
-
Quantification: Read the absorbance at 450 nm using a microplate reader.[18] Calculate ferritin concentration in the samples by interpolating from the standard curve.[19]
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| ⁵⁵Fe/⁵⁹Fe Uptake Assay | Direct measurement of iron transport. | Highly specific and quantitative; considered the gold standard. | Requires handling of radioactive materials; specialized equipment needed. |
| Calcein-AM Quench | Measures changes in the labile iron pool. | High-throughput; non-radioactive; provides real-time kinetics.[6] | Indirect measurement; can be affected by other cellular processes that alter the LIP. |
| Ferritin ELISA | Measures downstream protein expression. | Reflects a sustained, physiological response; kits are commercially available.[20] | Slowest response time (hours to days); indirect; expression can be affected by inflammation.[20] |
By selecting the appropriate combination of these assays, researchers can confidently validate the mechanism of action and cellular efficacy of novel DMT1 inhibitors, paving the way for new therapies in the treatment of iron-related disorders.
References
- 1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of divalent metal transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Intracellular Calcein-Chelatable Iron Assay [bio-protocol.org]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sandwich enzyme-linked immunosorbent assay for the quantitation of human plasma ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. raybiotech.com [raybiotech.com]
Reversibility of DMT1 Inhibition: A Comparative Analysis of "DMT1 blocker 2" and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The divalent metal transporter 1 (DMT1), a key player in intestinal iron absorption and cellular iron uptake, presents a promising target for therapeutic intervention in iron overload disorders. The efficacy and safety of DMT1 inhibitors are critically influenced by their mechanism of action, particularly the reversibility of their binding. This guide provides a comparative analysis of the reversibility of "DMT1 blocker 2" with other known DMT1 inhibitors, supported by experimental data and detailed protocols.
Executive Summary
Comparison of DMT1 Inhibitors
The following table summarizes the key characteristics of "this compound", NSC306711, and Pyrimidinone 8.
| Feature | This compound | NSC306711 | Pyrimidinone 8 |
| Reported IC50 | 0.83 µM[3] | ~14.7 µM[1] | ~20 µM[2] |
| Mechanism of Action | Direct inhibitor[3] | Competitive inhibitor[1] | Non-competitive inhibitor[2] |
| Reversibility | Not experimentally reported (presumed reversible) | Reversible [1] | Reversible [2] |
| Chemical Class | C16H13N3O[4] | Polysulfonated dye[1] | Pyrimidinone derivative[2] |
Reversibility Profile
The ability of an inhibitor to dissociate from its target is a critical pharmacological parameter. Reversible inhibitors offer a more controlled and potentially safer therapeutic profile compared to irreversible inhibitors, which form covalent bonds with their target.
"this compound" : The reversibility of "this compound" has not been explicitly demonstrated in published studies. However, as a small molecule inhibitor without obvious reactive groups for covalent bond formation, it is likely to act reversibly. Further experimental validation is required to confirm this.
NSC306711 : Studies have conclusively shown that the inhibitory effect of NSC306711 on DMT1-mediated iron uptake is reversible.[1] Washout experiments, where cells are pre-treated with the inhibitor and then washed before measuring iron uptake, demonstrated a full recovery of DMT1 activity, indicating that the inhibitor does not permanently bind to the transporter.[1]
Pyrimidinone 8 : This compound has been characterized as a reversible linear non-competitive inhibitor of human DMT1.[2]
Experimental Protocols
To determine the reversibility of a DMT1 inhibitor, a washout experiment is a standard and effective method.
Protocol: Washout Experiment for Assessing Inhibitor Reversibility
This protocol is adapted from the methodology used to determine the reversibility of NSC306711.[1]
Objective: To determine if the inhibition of DMT1 by a test compound is reversible.
Materials:
-
HEK293 cells stably overexpressing DMT1 (or other suitable cell line)
-
Test inhibitor (e.g., "this compound")
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., MES-buffered saline, pH 6.75)
-
⁵⁵FeCl₃ (radiolabeled iron)
-
Ascorbic acid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-DMT1 cells to confluency in appropriate cell culture plates.
-
Pre-incubation:
-
Treat one set of cells with the test inhibitor at a concentration known to cause significant inhibition (e.g., 5-10 times the IC50).
-
Treat a control set of cells with an equivalent volume of DMSO.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washout:
-
Aspirate the media containing the inhibitor or DMSO from all wells.
-
Wash the cells three times with ice-cold PBS to remove any unbound inhibitor.
-
-
Iron Uptake Assay:
-
Add uptake buffer containing ⁵⁵FeCl₃ (e.g., 1 µM) and a reducing agent like ascorbic acid (e.g., 50 µM) to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of iron uptake.
-
-
Termination and Measurement:
-
Stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the iron uptake in cells pre-treated with the inhibitor to the DMSO-treated control cells.
-
If the iron uptake is similar in both groups, the inhibition is reversible. If the iron uptake remains significantly lower in the inhibitor-treated group, the inhibition is irreversible or slowly reversible.
-
Signaling Pathways and Experimental Workflows
Conclusion
The reversibility of a DMT1 inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While "this compound" is a potent inhibitor of DMT1, its reversibility has yet to be experimentally confirmed. In contrast, NSC306711 and Pyrimidinone 8 are well-characterized reversible inhibitors, with NSC306711 acting through a competitive mechanism and Pyrimidinone 8 through a non-competitive mechanism. The provided experimental protocol for assessing reversibility can be employed to definitively characterize the mechanism of action of "this compound" and other novel DMT1 inhibitors. This information is essential for advancing our understanding of iron metabolism and for the development of new treatments for iron-related disorders.
References
A Head-to-Head Comparison of Divalent Metal Transporter 1 (DMT1) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to DMT1 Inhibitor Performance Based on In Vitro Assay Data
Divalent Metal Transporter 1 (DMT1), a key player in iron metabolism, mediates the uptake of ferrous iron in the small intestine.[1][2] Its critical role in iron homeostasis makes it a compelling target for therapeutic intervention in iron overload disorders like hereditary hemochromatosis and β-thalassemia.[3][4] The development of potent and selective DMT1 inhibitors is an active area of research.[3] This guide provides a head-to-head comparison of the potency of various DMT1 inhibitors, with a focus on data generated from comparable in vitro assays to aid in the selection of appropriate research tools and to inform drug development strategies.
Comparative Potency of DMT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of several DMT1 inhibitors. To facilitate a meaningful comparison, the data is presented alongside the specific assay in which the potency was determined. Variations in cell lines, pH, and other experimental conditions can influence IC50 values, and these should be taken into consideration when comparing compounds across different studies.
| Compound | IC50 | Assay Type | Cell Line/System | Source |
| XEN601 | 14 nM | Voltage Clamp (Proton Current) | HEK293 cells expressing hDMT1 | [3] |
| Dimer (4a) | 53 nM | Voltage Clamp (Proton Current) | HEK293 cells expressing hDMT1 | [3] |
| XEN602 | 280 nM | Voltage Clamp (Proton Current) | HEK293 cells expressing hDMT1 | [3] |
| Monomer (2a) | 2.2 µM | Voltage Clamp (Proton Current) | HEK293 cells expressing hDMT1 | [3] |
| NSC306711 | ~15 µM | ⁵⁵Fe Uptake | HEK293T(DMT1) cells | [1] |
| NSC75600 | > 50 µM | ⁵⁵Fe Uptake | HEK293T(DMT1) cells | [1] |
| Ebselen | Inactive at 15 µM | Calcein Quench | Not Specified | [3] |
| Ferristatin | Inactive at 30 µM | Voltage Clamp | Not Specified | [3] |
Key Experimental Protocols
The potency of DMT1 inhibitors is commonly assessed using several in vitro methods. The following are detailed protocols for two widely used assays: the Calcein Quench Assay and the Voltage Clamp Assay.
Calcein Quench Assay
This fluorescence-based assay is a common method for screening and characterizing DMT1 inhibitors by measuring the influx of iron into cells.[3][4]
Principle: Cells are loaded with calcein-AM, a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of intracellular calcein is quenched by the binding of divalent cations like iron. A decrease in fluorescence intensity upon the addition of iron is therefore indicative of iron uptake. DMT1 inhibitors will prevent or reduce this quenching.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably overexpressing human DMT1 (hDMT1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 24-well plates and allowed to adhere.
-
Calcein Loading: The culture medium is removed, and cells are incubated with 0.25 µM calcein-AM in serum-free and phenol red-free DMEM for 1 hour.[1]
-
Baseline Fluorescence: After washing, a baseline fluorescence reading is taken.
-
Inhibitor Incubation: Cells are incubated for 30 minutes at 37°C with the test compound (e.g., NSC306711 at 50 µM) or vehicle control (DMSO) in an uptake buffer (pH 6.75).[1]
-
Iron Uptake and Measurement: A solution of 1 µM Fe and 50 µM ascorbic acid is added to initiate iron uptake. A final fluorescence reading is taken after a 20-minute incubation period.[1]
-
Data Analysis: The percentage of fluorescence quenching is calculated as: ((Fd - Ff) * 100) / Fd, where Fd is the fluorescence before iron addition and Ff is the final fluorescence.[1] Dose-response curves are generated by testing a range of inhibitor concentrations to determine the IC50 value.
Voltage Clamp Assay
This electrophysiological technique provides a direct measure of DMT1 transporter activity by recording the ion currents associated with substrate transport.[3]
Principle: DMT1 co-transports ferrous iron and protons, generating an electrical current across the cell membrane.[4] A voltage clamp apparatus is used to hold the membrane potential at a constant level, allowing for the direct measurement of these currents. Inhibitors of DMT1 will reduce the magnitude of the measured current.
Detailed Protocol:
-
Cell Preparation: HEK293 cells expressing hDMT1 are used for recordings.
-
Electrophysiological Recording: Whole-cell voltage clamp recordings are performed. The bath solution pH is changed from 7.4 to 5.0 to evoke an inwardly rectifying proton current in cells expressing hDMT1.[3]
-
Substrate Application: In some experiments, a divalent cation such as 30 µM Mn²⁺ is added to quantify the current carried by these ions.[3]
-
Inhibitor Application: Concentration-response curves are generated by applying various concentrations of the inhibitor (e.g., XEN601, XEN602) and measuring the resulting inhibition of the proton current at a set voltage (e.g., -150 mV).[3]
-
Data Analysis: The IC50 is determined by fitting the concentration-response data to a sigmoidal model.
Visualizing the Experimental Workflow
The following diagrams illustrate the generalized workflows for the Calcein Quench Assay and a typical signaling pathway involving DMT1.
Caption: Workflow of the Calcein Quench Assay for DMT1 inhibitor screening.
Caption: Simplified pathway of intestinal iron uptake via DMT1 and the point of inhibition.
References
- 1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision of Genetics vs. The Finesse of Pharmacology: A Comparative Guide to Inhibiting DMT1
The Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein for iron uptake in the duodenum and for iron utilization by various cells throughout the body. Its central role in iron metabolism makes it a compelling target for research and therapeutic development, particularly in the context of iron overload disorders and certain cancers. Researchers looking to modulate DMT1 activity are faced with a fundamental choice: the targeted and definitive approach of genetic inhibition or the adaptable and potentially reversible method of chemical inhibition. This guide provides a comprehensive comparison of these two strategies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental goals.
At a Glance: Chemical vs. Genetic Inhibition of DMT1
| Feature | Chemical Inhibition | Genetic Inhibition |
| Primary Mechanism | Small molecules bind to DMT1, blocking its transport function. | Gene editing or silencing techniques prevent the synthesis of DMT1 protein. |
| Reversibility | Typically reversible upon withdrawal of the inhibitor. | Generally irreversible (knockout) or long-lasting (knockdown). |
| Specificity | Can have off-target effects on other proteins. | Highly specific to the Slc11a2 gene. |
| Speed of Onset | Rapid, dependent on compound pharmacokinetics. | Slower, requires time for gene editing/silencing and protein turnover. |
| Systemic Effects | Systemic exposure can lead to side effects like anemia. Gut-restricted inhibitors are being developed to mitigate this.[1][2] | Systemic knockout is often embryonic lethal or causes severe anemia. Conditional or tissue-specific knockouts are required.[1][3] |
| Applications | Therapeutic development, in vivo studies where temporal control is needed. | Foundational research, target validation, studying developmental roles. |
Genetic Inhibition: Unraveling the Fundamental Roles of DMT1
Genetic inhibition offers unparalleled specificity in studying the function of DMT1 by directly targeting the gene responsible for its production. This can be achieved through several methods, including generating knockout animal models, or utilizing RNA interference (siRNA) and CRISPR-Cas9 technology for more transient or targeted effects in cell culture and in vivo.
Pros of Genetic Inhibition
-
High Specificity: Genetic methods directly target the Slc11a2 gene, minimizing the risk of off-target effects that can confound results from chemical inhibitors.[4][5]
-
Complete Ablation: Gene knockout models can completely eliminate DMT1 function, providing a clear picture of its essential roles.[3][6][7] Intestine-specific knockout of DMT1, for instance, leads to a severe hypochromic-microcytic anemia due to iron deficiency, unequivocally demonstrating its critical role in dietary iron absorption.[3]
-
Target Validation: Genetic inhibition is the gold standard for validating a protein's role in a biological process before embarking on drug development.
-
Studying Chronic Effects: Stable knockout or knockdown models are invaluable for investigating the long-term consequences of DMT1 loss.
Cons of Genetic Inhibition
-
Irreversibility and Developmental Issues: Germline knockout of DMT1 can be embryonic lethal or lead to severe developmental defects, such as profound anemia, making it challenging to study its function in adult animals.[1][3] This necessitates the development of more complex and time-consuming conditional or inducible knockout systems.[8][9]
-
Compensatory Mechanisms: The permanent loss of a gene can trigger compensatory mechanisms, where the organism upregulates other proteins or pathways to perform a similar function. For example, in the absence of the primary copper transporter CTR1, DMT1 has been shown to increase and compensate for copper uptake.[5][10] This can mask the primary function of the protein of interest.
-
Time and Cost: Generating and characterizing knockout animal models is a lengthy and expensive process.
-
Technical Challenges: Techniques like siRNA and CRISPR-Cas9, while powerful, can have variable efficiency and potential for off-target gene editing that must be carefully controlled for.[11][12]
Quantitative Data from Genetic Inhibition Studies
| Model System | Method | Key Quantitative Findings | Reference |
| Mouse Model | Intestine-specific knockout | Marked reduction in erythrocyte size; depleted blood iron and non-heme iron stores.[3] | [3] |
| Caco-2 Cells | siRNA knockdown | ~50% reduction in iron uptake; ~50% decrease in cadmium uptake.[13] | [13] |
| RAW Macrophages | siRNA knockdown | >95% reduction in endogenous DMT1 protein expression.[11] | [11] |
| Mouse Model | Duodenum-specific siRNA (oral delivery) | ~40% decrease in duodenal DMT1 gene expression; 53% decrease in liver 59Fe levels (though not statistically significant in this study).[14] | [14] |
| C. elegans | DMT1 knockout | Completely suppressed phenotypic measures of Aβ toxicity with age.[6][7] | [6][7] |
Experimental Workflow: CRISPR-Cas9 Mediated DMT1 Knockout in Cell Culture
Below is a generalized workflow for generating a DMT1 knockout cell line using CRISPR-Cas9 technology.
Chemical Inhibition: A Tool for Therapeutic Intervention and Temporal Control
Chemical inhibition utilizes small molecules to block the function of DMT1. This approach is the foundation of drug development and offers a level of control—in terms of dose, timing, and reversibility—that is not possible with genetic methods.
Pros of Chemical Inhibition
-
Reversibility and Temporal Control: The effects of a chemical inhibitor are typically transient and can be controlled by its administration and clearance, allowing for the study of acute protein function.
-
Dose-Dependent Effects: The degree of inhibition can be titrated by varying the concentration of the compound, enabling the study of dose-response relationships.
-
Therapeutic Potential: Orally administered, gut-restricted DMT1 inhibitors are a promising therapeutic strategy for treating iron overload disorders like hereditary hemochromatosis and β-thalassemia.[1][2][15]
-
Ease of Use: Compared to generating genetic models, applying a chemical inhibitor to cells or animals is relatively simple and rapid.
-
Targeting Specific Functions: Some inhibitors may target specific conformational states or functions of a protein, offering a more nuanced tool than complete genetic ablation. For example, some inhibitors have been shown to target cancer stem cells by blocking lysosomal iron translocation, leading to a specific form of cell death called ferroptosis.[16]
Cons of Chemical Inhibition
-
Off-Target Effects: Small molecules can bind to and affect proteins other than the intended target, leading to unexpected biological effects and complicating data interpretation.[17][18] For example, the antioxidant ebselen was found to inhibit DMT1-mediated iron uptake, but its effects could also be attributed to its influence on cellular redox status.[19]
-
Systemic Toxicity: Since DMT1 is crucial for iron uptake in erythroid precursor cells, systemic exposure to a potent DMT1 inhibitor can cause microcytic anemia, similar to the phenotype of genetic knockout mice.[1][15] This has driven the development of gut-restricted inhibitors with low systemic bioavailability.[1][2]
-
Pharmacokinetic Challenges: The efficacy of a chemical inhibitor in vivo is dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which can be challenging to optimize.
-
Incomplete Inhibition: It can be difficult to achieve and maintain 100% inhibition of a target protein in vivo.
Quantitative Data from Chemical Inhibition Studies
| Compound | Target | IC50 | Assay System | Key Finding | Reference |
| XEN602 | Human DMT1 | ~30-100 nM | Voltage clamp analysis | Potent, gut-restricted inhibitor that blocks dietary iron uptake in rats and pigs.[1][2] | [1][2] |
| NSC306711 | Human DMT1 | ~5-20 µM | 55Fe uptake assay | A reversible and competitive inhibitor of DMT1-mediated iron uptake.[19] | [19] |
| Pyrimidinone 8 | Human DMT1 | N/A | N/A | Identified as a reversible, non-competitive inhibitor.[17] | [17] |
| Ebselen | Human DMT1 | N/A | N/A | Potent inhibitor, but may have off-target effects related to its antioxidant properties.[17][19] | [17][19] |
DMT1 Signaling and Inhibition Context
DMT1 does not operate in isolation. It is a key component of cellular iron homeostasis and is implicated in several signaling pathways. Understanding this context is crucial when interpreting inhibition data.
Key Experimental Protocols
Iron Uptake Assay using 55Fe
This protocol is a standard method for quantifying DMT1-mediated iron transport in cell culture.[19]
Objective: To measure the rate of ferrous iron uptake in cells with and without DMT1 inhibition.
Materials:
-
HEK293T cells stably overexpressing DMT1 (or cell line of interest).
-
Uptake Buffer (e.g., MES-buffered saline, pH adjusted to 5.5-6.75 to favor DMT1 activity).
-
55FeCl3 (radioactive iron).
-
Ascorbic acid (to reduce Fe³⁺ to Fe²⁺).
-
Test inhibitor or vehicle control (e.g., DMSO).
-
Stop Solution (ice-cold buffer containing EDTA to chelate extracellular iron).
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate cells in multi-well plates and grow to desired confluency.
-
Preparation: Prepare a fresh 55Fe/ascorbate solution in uptake buffer. A 50-fold molar excess of ascorbate is common.
-
Inhibitor Pre-incubation: Wash cells with uptake buffer. Pre-incubate cells with the chemical inhibitor or vehicle control at the desired concentration for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add the 55Fe/ascorbate solution to the wells to start the iron uptake. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. Non-specific binding is determined by running a parallel plate at 4°C.
-
Stop Uptake: Terminate the assay by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold Stop Solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or a mild detergent).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute) using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of the lysate or cell number. The results are often expressed as pmol of Fe per million cells or per mg of protein.
Western Blot for DMT1 Protein Expression
This protocol is used to validate the knockdown or knockout of DMT1 at the protein level.[11]
Objective: To detect and quantify the amount of DMT1 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for DMT1.
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lysate Preparation: Prepare total protein lysates from control and experimental samples (e.g., untreated vs. siRNA-treated cells).
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample in loading buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DMT1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Perform another series of washes with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Re-probe the blot with a loading control antibody to confirm equal protein loading. Quantify band intensities using densitometry software.
Conclusion: Choosing the Right Tool for the Job
The choice between chemical and genetic inhibition of DMT1 is not a matter of one being universally superior, but rather of selecting the methodology that best aligns with the research question.
Genetic inhibition is the definitive tool for validating the fundamental, non-negotiable roles of DMT1 in biological systems. It is indispensable for foundational research aimed at understanding the consequences of a complete and specific loss of function.
Chemical inhibition , on the other hand, offers the flexibility, temporal control, and translational potential required for drug development and for dissecting the acute, dynamic functions of DMT1. The development of potent, gut-restricted inhibitors like XEN602 highlights the promise of this approach for treating human diseases of iron overload.[2][15]
Ultimately, the most powerful research often integrates both approaches. Genetic models can validate DMT1 as the target of a novel chemical inhibitor, while inhibitors can be used to probe the function of DMT1 in specific contexts or timeframes that are inaccessible with genetic models alone. By understanding the distinct advantages and limitations of each strategy, researchers can design more precise experiments and accelerate our understanding of DMT1 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR-Cas9 knockout screens identify DNMT1 as a druggable dependency in sonic hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISP-R/Cas9 Mediated Deletion of Copper Transport Genes CTR1 and DMT1 in NSCLC Cell Line H1299. Biological and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMT1 knockout abolishes ferroptosis induced mitochondrial dysfunction in C. elegans amyloid β proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMT1 knockout abolishes ferroptosis induced mitochondrial dysfunction in C. elegans amyloid β proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 017789 - Strain Details [jax.org]
- 9. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper uptake by DMT1: a compensatory mechanism for CTR1 deficiency in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Double RNA interference of DNMT3b and DNMT1 enhances DNA demethylation and gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-compartmental nanoparticulate oral delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DMT1 Inhibitors Kill Cancer Stem Cells by Blocking Lysosomal Iron Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DMT1 blocker 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DMT1 Blocker 2, a potent research compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Operational Plan
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used within a certified chemical fume hood.
Handling Procedures:
-
Work Area: All handling of this compound, especially of the solid compound, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Weighing: When weighing the solid compound, do so in a containment enclosure or a fume hood to prevent the dispersion of dust.
-
Solution Preparation: Prepare solutions in a fume hood. Due to its limited aqueous solubility, DMSO is a common solvent. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: All disposable labware, gloves, and paper towels contaminated with this compound should be collected in a designated, sealed hazardous waste container.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1062648-63-8 | N/A |
| Molecular Formula | C₁₆H₁₃N₃O | N/A |
| Molecular Weight | 263.29 g/mol | N/A |
| IC₅₀ (DMT1) | 0.83 µM | [1] |
Experimental Protocols
1. Calcein Quench Assay for DMT1 Inhibition:
This assay measures the influx of ferrous iron into cells, which quenches the fluorescence of the intracellular dye, calcein. Inhibition of DMT1 will result in a reduction of this quenching.
-
Cell Culture: Plate cells expressing DMT1 (e.g., HEK293T-DMT1) in a 24-well plate and grow to confluence.
-
Calcein Loading: Wash the cells with serum-free DMEM. Incubate the cells with 0.25 µM calcein-AM in serum-free, phenol red-free DMEM for 1 hour at 37°C.
-
Baseline Measurement: Wash the cells to remove extracellular calcein-AM and measure the baseline fluorescence.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
Iron Challenge: Add an iron solution (e.g., 1 µM FeSO₄ with a 50-fold molar excess of ascorbic acid to maintain iron in the ferrous state) to the cells.
-
Fluorescence Measurement: Monitor the decrease in calcein fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the rate of iron influx.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of fluorescence quenching in the presence of the inhibitor to the vehicle control.
2. Voltage Clamp Measurement of DMT1 Activity:
This electrophysiological technique directly measures the ion currents mediated by DMT1.
-
Cell Preparation: Use cells heterologously expressing human DMT1 (hDMT1).
-
Electrophysiology Setup: Perform whole-cell voltage clamp recordings. The bath solution should be at a pH of 7.4 initially, and the pipette solution should contain appropriate ions.
-
Current Elicitation: Elicit DMT1-mediated currents by changing the bath solution to a lower pH (e.g., pH 5.0), which activates the transporter. Currents can be measured by applying voltage ramps (e.g., from -150 mV to +60 mV).
-
Inhibitor Application: Apply this compound to the bath solution and measure the change in the elicited current.
-
Data Analysis: The inhibition of DMT1 is determined by the reduction in the current amplitude in the presence of the inhibitor. An IC₅₀ value can be determined by fitting the dose-response data to the Hill equation.[2]
Visualizations
Caption: Conceptual signaling pathway of DMT1-mediated iron transport and its inhibition by this compound.
Caption: General experimental workflow for evaluating the inhibitory activity of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
